FR121196
説明
特性
CAS番号 |
133920-65-7 |
|---|---|
分子式 |
C12H16FN3O3S |
分子量 |
301.34 g/mol |
IUPAC名 |
N-(4-acetylpiperazin-1-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H16FN3O3S/c1-10(17)15-6-8-16(9-7-15)14-20(18,19)12-4-2-11(13)3-5-12/h2-5,14H,6-9H2,1H3 |
InChIキー |
PZQKOVUNWPDCCQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |
外観 |
Solid powder |
他のCAS番号 |
133920-65-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FR 121196 FR-121196 FR121196 N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Enigma of FR121196: A Search for a Ghost in the Machine
The compound designated FR121196 remains elusive within publicly accessible scientific literature and chemical databases. Despite a comprehensive search strategy, no definitive information regarding its chemical structure, mechanism of action, or biological targets could be identified. This suggests that this compound may be an internal development code, a historical designation that has been superseded, or a compound that has not been the subject of published research under this identifier.
Initial inquiries for the "mechanism of action of this compound" yielded no relevant results, prompting a broader investigation into its potential identity. Subsequent searches for its chemical structure, alternative names, and its potential classification as an inhibitor of sphingolipid synthesis were also met with negative results. Prominent chemical databases such as PubChem, which aggregate information on millions of compounds, contain no entry for "this compound."
While the search for this compound itself was fruitless, the investigation did touch upon the broader topic of sphingolipid synthesis inhibition. This is a significant area of research in drug development, with compounds like myriocin (B1677593) being studied for their potential therapeutic effects in various diseases. Inhibitors of sphingolipid synthesis target key enzymes in the sphingolipid metabolic pathway, which plays a crucial role in cell signaling, membrane structure, and other fundamental biological processes.
Given the complete absence of data for this compound, it is impossible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals who have encountered the term "this compound," it is recommended to seek clarification from the original source of this designation. An alternative name, a chemical structure (e.g., in SMILES or IUPAC format), or any associated patent information would be essential to unlock the scientific story behind this enigmatic compound. Without such identifying information, this compound remains a ghost in the vast machine of scientific and chemical data.
FR121196: A Technical Whitepaper on a Novel Cognitive Enhancer
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of FR121196, a piperazine (B1678402) derivative investigated for its potential as a cognitive-enhancing agent. The information is compiled from available scientific literature and presented to meet the needs of a specialized audience in drug development.
Core Compound Information
This compound is chemically identified as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide. It has been primarily studied for its nootropic effects, particularly its ability to ameliorate memory deficits in preclinical models.
Table 1: Chemical and Physical Properties of this compound
| Property | Data |
|---|---|
| IUPAC Name | N-(4-acetylpiperazin-1-yl)-4-fluorobenzenesulfonamide |
| Synonyms | FR-121196 |
| CAS Number | 133920-65-7[1] |
| Molecular Formula | C₁₂H₁₆FN₃O₃S |
| Molecular Weight | 317.34 g/mol |
Mechanism of Action
The primary mechanism of action of this compound as a cognitive enhancer is attributed to its effects within the hippocampus, a brain region critical for memory formation and consolidation.
Hippocampal Activity
This compound has been shown to ameliorate memory deficits in rats with cholinergic dysfunction by acting on hippocampal monoaminergic neurons, with a likely involvement of the serotonergic system.[1] A key aspect of its function is the enhancement of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, specifically in the mossy fiber-CA3 pathway of the hippocampus.[1] This potentiation is achieved through the activation of somatostatinergic neurons within the hippocampal formation.[1]
Proposed Signaling Pathway
The cognitive-enhancing effects of this compound are believed to be initiated by its modulation of serotonergic neurons, which in turn activate somatostatinergic neurons. This activation leads to a facilitation of LTP at the mossy fiber-CA3 synapse, ultimately resulting in improved cognitive function.
Caption: Proposed mechanism of action for this compound.
Preclinical Efficacy
The cognitive-enhancing properties of this compound have been evaluated in rodent models of memory impairment.
Table 2: Summary of Preclinical Efficacy Data for this compound
| Experimental Model | Task | Effect of this compound |
|---|
| Rats with Cholinergic Dysfunction | Memory Tasks | Amelioration of memory deficits |
Note: Detailed quantitative data from these studies are not fully available in the public domain.
Experimental Protocols
While specific, detailed protocols from the original research are not publicly accessible, a generalized experimental workflow for assessing the in vivo efficacy of a compound like this compound is outlined below.
General Workflow for In Vivo Cognitive Enhancement Studies
This diagram illustrates a typical experimental design for evaluating the effects of a novel compound on memory in a rodent model of cognitive impairment.
References
FR121196: A Technical Guide to a Novel Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR121196, chemically identified as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, is a novel piperazine (B1678402) derivative with significant potential as a cognitive-enhancing agent. Preclinical studies have demonstrated its efficacy in ameliorating memory deficits in various rodent models of cognitive impairment. The primary mechanism of action is believed to involve the modulation of hippocampal monoaminergic systems, particularly serotonergic pathways, and the enhancement of synaptic plasticity through the potentiation of long-term potentiation (LTP) in the mossy fiber-CA3 pathway. This is thought to be mediated by the activation of somatostatinergic neurons. Notably, this compound exhibits a characteristic bell-shaped dose-response curve and does not induce hyperlocomotion at effective doses, distinguishing it from psychostimulants. This technical guide provides a comprehensive overview of the core preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound.
Chemical and Pharmacological Profile
-
IUPAC Name: N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide
-
CAS Number: 139214-63-6
-
Molecular Formula: C12H16FN3O3S
-
Pharmacological Class: Cognitive Enhancer
-
Key Features: Ameliorates memory deficits in cholinergic dysfunction models, enhances hippocampal long-term potentiation, involves serotonergic and somatostatinergic systems, exhibits a bell-shaped dose-response curve, and lacks psychostimulant effects on locomotor activity.
Preclinical Efficacy Data
The cognitive-enhancing effects of this compound have been evaluated in several well-established rodent models of memory impairment. The quantitative data from these key studies are summarized below for comparative analysis.
Table 1: Effects of this compound on Passive Avoidance Task Performance in Rats
| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Latency to Enter Dark Compartment (seconds, Mean ± SEM) | Statistical Significance (vs. Control/Scopolamine) |
| Scopolamine-induced Amnesia | Control (Scopolamine only) | - | Data not available in abstract | - |
| Scopolamine-induced Amnesia | This compound | 0.1 - 10 | Ameliorated amnesia (Bell-shaped response) | Specific p-values not available in abstract |
| Nucleus Basalis Magnocellularis (NBM)-lesioned | Control (Lesion only) | - | Data not available in abstract | - |
| NBM-lesioned | This compound | 0.1 - 10 | Ameliorated memory retention failure | Specific p-values not available in abstract |
| Aged Rats (24-26 months) | Control (Aged) | - | Data not available in abstract | - |
| Aged Rats (24-26 months) | This compound | 0.1 - 10 | Ameliorated memory retention failure | Specific p-values not available in abstract |
Note: The available abstracts mention amelioration of memory deficits with a bell-shaped dose-response curve but do not provide specific mean latency values and statistical significance.
Table 2: Effects of this compound on Radial Arm Maze Task Performance in Rats with Scopolamine-Induced Memory Deficit
| Performance Metric | Treatment Group | Dose (mg/kg, p.o.) | Outcome | Statistical Significance (vs. Scopolamine) |
| Number of Errors | Control (Scopolamine only) | - | Increased errors | - |
| Number of Errors | This compound | 0.1 - 10 | Ameliorated memory deficit (Bell-shaped response) | Specific p-values not available in abstract |
| First Correct Choices | Control (Scopolamine only) | - | Impaired | - |
| First Correct Choices | This compound | 0.1 - 10 | Ameliorated memory deficit | Specific p-values not available in abstract |
Note: The available abstracts indicate a significant improvement in spatial memory indices with a bell-shaped dose-response curve, but lack specific quantitative data on error rates and correct choices.
Table 3: Effect of this compound on Long-Term Potentiation (LTP) in Guinea-Pig Hippocampal Slices
| Pathway | Treatment | Concentration (M) | Effect on fEPSP Slope | Maximal Augmentation |
| Mossy Fiber-CA3 | Control | - | Baseline LTP | - |
| Mossy Fiber-CA3 | This compound | 10⁻⁹ - 10⁻⁶ | Significantly augmented LTP | 10⁻⁷ M |
Note: The abstract states a significant, bell-shaped dose-dependent augmentation of LTP magnitude but does not provide the percentage increase of the fEPSP slope.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for the key experiments cited.
Passive Avoidance Task
This task assesses fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial: A rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Due to their natural aversion to light, the rat will typically enter the dark compartment. Upon entry, the door closes, and a brief, mild foot shock is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.
-
Drug Administration: this compound or vehicle is administered orally at specified doses prior to the acquisition trial in the scopolamine-induced amnesia model. Scopolamine (B1681570) is administered intraperitoneally to induce a cholinergic deficit and impair memory formation.
Radial Arm Maze Task
This task evaluates spatial working and reference memory.
Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Food rewards are placed at the end of some or all arms.
Procedure:
-
Habituation: Rats are familiarized with the maze over several days.
-
Training/Testing: All eight arms are baited with a food reward. A rat is placed on the central platform and allowed to explore the maze to retrieve the rewards. The number of arm entries to collect all rewards and the number of re-entries into already visited arms (working memory errors) are recorded.
-
Scopolamine-Induced Deficit: To model memory impairment, scopolamine is administered prior to the task. This compound is given before scopolamine to assess its ameliorative effects.
In Vitro Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
This technique measures synaptic plasticity, a cellular correlate of learning and memory.
Procedure:
-
Slice Preparation: Guinea pigs are anesthetized and their brains are rapidly removed. The hippocampus is dissected and transverse slices (typically 400 µm thick) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the mossy fiber pathway, and a recording electrode is positioned in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced by high-frequency stimulation (tetanus) of the mossy fibers.
-
Drug Application: this compound is bath-applied at various concentrations before and during the tetanic stimulation to assess its effect on the magnitude of LTP. The slope of the fEPSP is measured as an indicator of synaptic strength.
Signaling Pathways and Mechanism of Action
The cognitive-enhancing effects of this compound are believed to be mediated through a complex interplay of neurotransmitter systems in the hippocampus.
Proposed Mechanism of Action of this compound
This compound is thought to act on hippocampal monoaminergic, potentially serotonergic, neurons. This leads to the activation of somatostatinergic interneurons. The released somatostatin (B550006) then modulates cholinergic activity and facilitates the induction of LTP in the mossy fiber-CA3 pathway, a critical process for memory formation.
Caption: Proposed signaling cascade for this compound-mediated cognitive enhancement.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound's cognitive-enhancing properties follows a structured workflow, from initial screening in behavioral models to mechanistic studies at the cellular level.
Caption: Experimental workflow for evaluating the cognitive effects of this compound.
Conclusion
This compound presents a promising profile as a cognitive enhancer with a novel mechanism of action. Its ability to improve memory in various preclinical models, coupled with its distinct pharmacological profile of not inducing hyperlocomotion, suggests a favorable therapeutic window. The elucidation of its action through the hippocampal monoaminergic, somatostatinergic, and cholinergic systems provides a solid foundation for further investigation. Future research should focus on obtaining more detailed quantitative data from full-text publications to precisely characterize its dose-response relationship and therapeutic efficacy. The development of more specific antagonists and agonists for the involved receptors will further clarify the intricate signaling pathways and solidify the potential of this compound as a therapeutic agent for cognitive disorders.
The Discovery and Synthesis of the Potent Immunosuppressant Tacrolimus (FK506)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tacrolimus (B1663567), also known as FK506 or by its original Fujisawa designation FR900506, is a 23-membered macrolide lactone with potent immunosuppressive properties. First isolated in 1984 from the fermentation broth of the soil bacterium Streptomyces tsukubaensis, its discovery marked a significant advancement in the field of organ transplantation and the management of autoimmune diseases.[1][2][3] This document provides an in-depth technical overview of the discovery, synthesis, and biological activity of Tacrolimus, intended for researchers, scientists, and professionals in drug development. Tacrolimus is a powerful and selective anti-T-lymphocyte agent.[3] Its immunosuppressive potency is reported to be 10 to 100 times greater than that of cyclosporine.[2]
Discovery and Isolation
The discovery of Tacrolimus was the result of a large-scale screening program for microbial products with immunosuppressive activity, undertaken by the Fujisawa Pharmaceutical Co. in Japan.[2] The producing organism, Streptomyces tsukubaensis, was identified from a soil sample collected in the Tsukuba region of northern Japan.[1][4][5] The initial screening assay used to identify this activity was the mixed lymphocyte reaction (MLR).[1]
Experimental Protocols
Fermentation of Streptomyces tsukubaensis
A typical fermentation process for the production of Tacrolimus involves the following steps:
-
Inoculum Preparation: A seed culture of Streptomyces tsukubaensis is prepared by cultivating the strain in a suitable medium containing glucose, yeast extract, malt (B15192052) extract, and calcium carbonate.
-
Production Medium: The production medium is composed of sources of assimilable carbon (e.g., dextrin, starch, glucose) and nitrogen (e.g., cottonseed meal, soybean meal), along with essential minerals and a pH buffer.[6] The pH of the medium is typically maintained between 6.5 and 7.8.[6]
-
Fermentation Conditions: The production culture is incubated under submerged aerobic conditions with fed-batch culturing at a high aeration rate.[6] The temperature is maintained between 20°C and 40°C.[6] The fermentation is carried out for a period of several days, during which Tacrolimus is produced as a secondary metabolite.
Isolation and Purification of Tacrolimus
The following is a general protocol for the isolation and purification of Tacrolimus from the fermentation broth:
-
Mycelial Extraction: Since Tacrolimus is primarily found within the mycelia, the fermentation broth is first treated with a water-miscible organic solvent (e.g., acetone, methanol) to extract the macrolide.[7][8]
-
Solvent Extraction: The aqueous-organic extract is then partitioned with a water-immiscible solvent, such as ethyl acetate, to transfer Tacrolimus into the organic phase.[7][9]
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify Tacrolimus from related macrolides and other impurities. This often involves:
-
Adsorption chromatography on a non-ionic resin.[8]
-
Normal-phase chromatography on silica (B1680970) gel.[8][9]
-
Reverse-phase chromatography, sometimes on silica gel modified with silver nitrate (B79036) to improve separation from analogues like ascomycin.[7][8]
-
-
Crystallization: The purified fractions containing Tacrolimus are concentrated, and the compound is crystallized from a suitable solvent, such as acetonitrile, to yield a white or off-white crystalline powder.[10][11]
Diagram of the Isolation and Purification Workflow
Total Synthesis
The complex structure of Tacrolimus, featuring a 23-membered macrocycle with multiple stereocenters, presented a significant challenge to synthetic chemists. The first total synthesis was reported by the Schreiber group and the Merck group independently. These syntheses were crucial for confirming the structure of Tacrolimus and for the preparation of analogues to probe its biological activity. A general retrosynthetic approach involves the disconnection of the macrocycle into several key fragments, which are synthesized individually and then coupled together, followed by macrolactamization and subsequent transformations.
Diagram of a Representative Retrosynthetic Approach
Physical and Biological Properties
Tacrolimus is a white crystalline powder with low solubility in water but is soluble in organic solvents like methanol, ethanol, and acetone.[12][]
Table 1: Physical Properties of Tacrolimus
| Property | Value | Reference |
| Molecular Formula | C₄₄H₆₉NO₁₂ | [12] |
| Molecular Weight | 804.02 g/mol | [14] |
| Melting Point | 127-129 °C | [12][] |
| Optical Rotation | -84.4° (c=1.02 in chloroform) | [12] |
Table 2: Biological Activity of Tacrolimus
| Assay | IC₅₀ | Notes | Reference |
| Mixed Lymphocyte Reaction (MLR) | ~0.1 nM | A measure of T-cell proliferation. | [1] |
| Calcineurin Phosphatase Inhibition | In the low nM range | The primary mechanism of immunosuppression. | [15][16] |
| IL-2 Gene Transcription Inhibition | Potent inhibition at nM concentrations | A downstream effect of calcineurin inhibition. | [1][15] |
Mechanism of Action
The immunosuppressive effect of Tacrolimus is mediated through the inhibition of a key signaling pathway in T-lymphocytes.[15]
-
Binding to FKBP12: Tacrolimus first binds to a cytosolic immunophilin called FK506-binding protein 12 (FKBP12).[1][15]
-
Inhibition of Calcineurin: The resulting Tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][17][18]
-
Blockade of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Tacrolimus prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[1][17]
-
Suppression of Cytokine Gene Expression: In the absence of nuclear NFAT, the transcription of genes encoding key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed.[15][17]
-
Inhibition of T-cell Proliferation: The lack of IL-2 production leads to a block in the activation and proliferation of T-lymphocytes, which is the basis of the immunosuppressive effect of Tacrolimus.[15][18]
Diagram of the Tacrolimus Signaling Pathway
Conclusion
Tacrolimus (FK506) represents a landmark discovery in the field of immunosuppressive therapy. Its isolation from a natural source, the elucidation of its complex structure, its challenging total synthesis, and the detailed characterization of its mechanism of action have not only provided a critical therapeutic agent for transplantation medicine but have also offered invaluable tools for understanding T-cell biology. The continued study of Tacrolimus and its analogues remains a promising area for the development of new and more selective immunomodulatory drugs.
References
- 1. [Discovery and development of a novel immunosuppressant, tacrolimus hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FK506 (tacrolimus), a novel immunosuppressant in organ transplantation: clinical, biomedical, and analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Properties and applications of Tacrolimus_Chemicalbook [chemicalbook.com]
- 6. WO2007039816A2 - Fermentation processes for the preparation of tacrolimus - Google Patents [patents.google.com]
- 7. WO2006031664A1 - Process for isolation of crystalline tacrolimus - Google Patents [patents.google.com]
- 8. WO2006048145A1 - Process for the purification of tacrolimus - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Tacrolimus | 104987-11-3 [chemicalbook.com]
- 11. Separation and purification method of tacrolimus - Eureka | Patsnap [eureka.patsnap.com]
- 12. Tacrolimus | C44H69NO12 | CID 445643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in the mechanism of action of cyclosporine and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. invivogen.com [invivogen.com]
- 18. droracle.ai [droracle.ai]
The Effects of FR121196 on Neuronal Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR121196, a piperazine (B1678402) derivative, has been identified as a putative cognitive enhancer. This technical guide delves into the core mechanisms of this compound's effects on neuronal plasticity, with a specific focus on its role in augmenting long-term potentiation (LTP) in the hippocampus. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and Neuronal Plasticity
Neuronal plasticity, the ability of neural networks in the brain to change through growth and reorganization, is the fundamental mechanism underlying learning and memory.[1] Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is a primary molecular model for studying the synaptic plasticity that underpins these cognitive functions.[2][3] this compound, chemically known as N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, has emerged as a compound of interest for its potential to modulate these processes and act as a cognitive enhancer.
Quantitative Data on this compound's Effects on Long-Term Potentiation
The primary effect of this compound on neuronal plasticity is the significant augmentation of LTP in the mossy fiber-CA3 pathway of the hippocampus. The available quantitative data from studies on guinea pig hippocampal slices are summarized below.
| Parameter | Value | Notes | Reference |
| Effective Concentration Range | 10⁻⁹ M - 10⁻⁶ M | Perfusion with this compound in this range significantly augmented the magnitude of LTP of population spikes. | |
| Concentration for Maximal Augmentation | 10⁻⁷ M | The dose-response curve for LTP augmentation is bell-shaped, with the peak effect observed at this concentration. | |
| Effect on Basal Synaptic Transmission | No significant effect | This compound did not affect the basal amplitude of population spikes before the induction of LTP. | |
| Interaction with Cholinergic System | Attenuated by Scopolamine (B1681570) | The enhancement of LTP by this compound (at 10⁻⁷ M) was significantly attenuated by the muscarinic antagonist scopolamine (10⁻⁶ M). | |
| Dependence on Somatostatinergic System | Abolished by Cysteamine (B1669678) | In hippocampal slices from guinea pigs treated with cysteamine, a somatostatin-depleting agent, this compound (at 10⁻⁷ M) had virtually no effect on LTP. |
Note: While the augmentation of LTP is reported as significant, the specific percentage increase in the population spike amplitude at various concentrations of this compound is not explicitly stated in the primary literature reviewed.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments investigating the effects of this compound.
Hippocampal Slice Preparation and Electrophysiology
This protocol describes the preparation of hippocampal slices and the electrophysiological recording of LTP in the mossy fiber-CA3 pathway, based on standard methodologies.
3.1.1. Animals
-
Male guinea pigs are used for these experiments.
3.1.2. Slice Preparation
-
The animal is anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF).
-
The hippocampus is dissected out.
-
Transverse hippocampal slices (typically 400-500 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber containing oxygenated ACSF at room temperature for at least 1 hour before recordings commence.
3.1.3. Electrophysiological Recordings
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF.
-
A stimulating electrode is placed in the granule cell layer of the dentate gyrus to activate the mossy fibers.
-
A recording electrode is positioned in the stratum lucidum of the CA3 region to record the population spikes.
-
Basal synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
To induce LTP, a high-frequency tetanic stimulation (e.g., 100 Hz for 1 second) is delivered to the mossy fibers.
-
The amplitude of the population spike is monitored before and after the tetanus to measure the magnitude of LTP.
3.1.4. Drug Application
-
This compound and other pharmacological agents (e.g., scopolamine) are applied to the slices via perfusion in the ACSF for a specified duration before and during the tetanic stimulation.
Cysteamine-Induced Somatostatin (B550006) Depletion
This protocol outlines the procedure for depleting somatostatin in the hippocampus to investigate the role of the somatostatinergic system in the effects of this compound.
3.2.1. Animal Treatment
-
Guinea pigs are administered cysteamine hydrochloride, typically via subcutaneous injection.
-
The dosage and timing of administration are critical to achieve significant depletion of somatostatin in the brain.
3.2.2. Verification of Depletion
-
Immunohistochemistry or radioimmunoassay can be used on brain tissue to confirm the reduction of somatostatin levels in the hippocampus.
3.2.3. Electrophysiology
-
Hippocampal slices are prepared from cysteamine-treated animals, and electrophysiological recordings of LTP are performed as described in section 3.1.
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of this compound on neuronal plasticity are mediated through the activation of somatostatinergic neurons.
Proposed Mechanism of Action
This compound is believed to act presynaptically on somatostatinergic interneurons in the hippocampus. This leads to an increased release of the neuropeptide somatostatin. Somatostatin then acts on its receptors (SSTRs) on postsynaptic CA3 pyramidal neurons, modulating their excitability and enhancing the signaling pathways involved in the induction and maintenance of LTP.
Somatostatin Receptor Signaling Pathway
Somatostatin receptors are G-protein coupled receptors (GPCRs). Upon binding of somatostatin, these receptors initiate intracellular signaling cascades that can influence neuronal excitability and plasticity. While the precise downstream pathway activated by this compound-induced somatostatin release in the context of LTP augmentation is not fully elucidated, a plausible pathway based on known SSTR signaling is depicted below.
Experimental Workflow
The logical flow of the key experiments to determine the effect and mechanism of this compound on LTP is outlined below.
Conclusion
This compound demonstrates significant potential as a cognitive enhancer by augmenting long-term potentiation in the hippocampus. The available evidence strongly indicates that its mechanism of action is dependent on the activation of the somatostatinergic system. Further research to elucidate the precise downstream signaling cascades and to quantify the magnitude of LTP enhancement will be crucial for the continued development and characterization of this compound for therapeutic applications.
References
- 1. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one [mdpi.com]
- 2. Role of somatostatin in the augmentation of hippocampal long-term potentiation by this compound, a putative cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible involvement of brain somatostatin in the memory formation of rats and the cognitive enhancing action of this compound in passive avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of FR121196: An In-depth Technical Guide
An extensive review of publicly available scientific literature and databases has yielded no specific information regarding a compound designated as FR121196. This suggests that this compound may be an internal development code, a compound that has not been described in published research, or potentially a misidentified designation.
Consequently, a detailed pharmacological profile, including quantitative data, experimental protocols, and signaling pathways directly associated with this compound, cannot be provided at this time.
To fulfill the user's request for a technical guide, this document will present a generalized framework for constructing such a profile. This framework will outline the essential components of a comprehensive pharmacological assessment, including the types of data, experimental methodologies, and visual representations that are standard in the field of drug development. This guide is intended to serve as a template for researchers and scientists to structure their findings once data on a novel compound like this compound becomes available.
I. General Framework for a Pharmacological Profile
A comprehensive pharmacological profile of a novel chemical entity is crucial for its development as a potential therapeutic agent. This profile is typically built upon a foundation of in vitro and in vivo studies designed to elucidate the compound's mechanism of action, potency, selectivity, and overall effects on biological systems.
Data Presentation: Key Pharmacological Parameters
Quantitative data from various assays are essential for comparing the activity of a new compound with existing agents and for making informed decisions during the drug development process. The following tables provide a template for summarizing such data.
Table 1: Receptor Binding Affinity
This table is designed to summarize the binding affinity of a compound for its primary target(s) and a panel of other receptors to assess its selectivity.
| Target Receptor | Radioligand | Ki (nM) | Assay Conditions | Reference |
| Primary Target(s) | ||||
| Selectivity Panel |
Table 2: In Vitro Functional Activity
This table summarizes the functional effects of a compound in cell-based assays, indicating whether it acts as an agonist, antagonist, or inverse agonist.
| Assay Type | Cell Line/Tissue | Agonist EC50 (nM) | Antagonist IC50/Kb (nM) | Efficacy (% of control) | Reference |
| e.g., cAMP accumulation | |||||
| e.g., Calcium mobilization | |||||
| e.g., Reporter gene assay |
Table 3: In Vivo Efficacy
This table presents data from animal models of disease, demonstrating the compound's potential therapeutic effects.
| Animal Model | Dosing Regimen | Endpoint Measured | Efficacy | Reference |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are examples of standard experimental protocols that would be included in a pharmacological profile.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.
-
Methodology:
-
Prepare cell membranes or tissues expressing the target receptor.
-
Incubate the membranes with a specific radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., cAMP Measurement)
-
Objective: To assess the functional effect of the compound on a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
-
Methodology:
-
Culture cells expressing the target receptor.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with an appropriate agonist (for antagonist testing) or measure basal activity (for agonist testing).
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF kit.
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
Mandatory Visualizations: Signaling Pathways and Workflows
Visual diagrams are invaluable for conveying complex biological processes and experimental designs. The following examples are provided in the DOT language for use with Graphviz.
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.
Caption: A typical workflow for in vitro pharmacological characterization.
Conclusion
While a specific pharmacological profile for this compound cannot be constructed due to a lack of available data, the framework provided here outlines the necessary components for such a document. For researchers, scientists, and drug development professionals, the systematic collection and presentation of quantitative data, detailed experimental protocols, and clear visual representations of mechanisms and workflows are paramount for the successful advancement of a novel therapeutic candidate. Should information on this compound become publicly accessible, this guide can be utilized to structure a comprehensive and informative technical profile.
The Cognitive Enhancer FR121196: A Deep Dive into its Neural Targets and Mechanisms
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical analysis of the putative cognitive enhancing agent FR121196, chemically identified as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, reveals its intricate mechanism of action within the brain. This whitepaper synthesizes available preclinical data, detailing the compound's impact on key neural pathways implicated in learning and memory, and provides an in-depth look at the experimental methodologies used to elucidate its function.
This compound has demonstrated significant potential in ameliorating memory deficits in various preclinical models. Its primary mode of action appears to be centered on the hippocampus, a brain region critical for memory formation. The compound exerts its effects through a multi-faceted interaction with somatostatinergic and monoaminergic systems, ultimately leading to an enhancement of synaptic plasticity.
Primary Brain Targets and Mechanism of Action
This compound's cognitive-enhancing properties are attributed to its influence on two key interconnected neural systems in the hippocampus:
-
Monoaminergic System: Further research indicates that the therapeutic effects of this compound are linked to its action on hippocampal monoaminergic neurons, with a particular emphasis on the serotonergic system[1]. While direct binding affinities remain to be fully elucidated, the compound's ability to reverse memory deficits is reportedly dependent on a functional monoaminergic system. Interestingly, in rats with fimbria-fornix lesions, which resulted in reduced hippocampal levels of dopamine, norepinephrine, and serotonin, this compound did not reverse these neurochemical depletions, suggesting an indirect modulatory role rather than a direct restorative one[1].
A potential cholinergic link is also suggested by the finding that the muscarinic antagonist scopolamine (B1681570) can attenuate the LTP enhancement induced by this compound.
Quantitative Data Summary
Currently, publicly available quantitative binding data (e.g., Kᵢ or IC₅₀ values) for this compound across a broad range of receptors is limited. The primary quantitative data comes from electrophysiological studies:
| Parameter | Value | Experimental System |
| Maximal LTP Augmentation | 10⁻⁷ M | Guinea-pig hippocampal slices (mossy fiber-CA3) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research of this compound.
Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
This protocol is based on standard methodologies for recording LTP in guinea pig hippocampal slices[2][3].
-
Slice Preparation:
-
Guinea pigs are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). The composition of the aCSF is typically (in mM): NaCl 124, KCl 3, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, and glucose 10.
-
Transverse hippocampal slices (400-500 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
A stimulating electrode (e.g., bipolar tungsten) is placed in the mossy fiber pathway.
-
A recording electrode (e.g., glass micropipette filled with aCSF) is positioned in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Stable baseline responses are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP is induced by a high-frequency stimulation protocol (e.g., a single train of 100 Hz for 1 second).
-
Post-tetanic potentiation is monitored for at least 60 minutes. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the pre-tetanus baseline.
-
This compound is applied to the perfusion bath at the desired concentration for a set period before and during the tetanic stimulation.
-
Cysteamine-Induced Somatostatin (B550006) Depletion
This protocol is designed to deplete somatostatin levels in the brain to investigate the role of this neuropeptide in the action of this compound[4][5][6].
-
Animal Treatment:
-
Rats are administered cysteamine (B1669678) hydrochloride subcutaneously at a dose of 30-300 mg/kg[6].
-
The depletion of somatostatin-like immunoreactivity occurs within 2-4 hours of a single injection and is largely reversible within a week[6]. Doses of 50 mg/kg and above have been shown to deplete cortical somatostatin by approximately 50%[4].
-
-
Behavioral or Electrophysiological Testing:
-
Following cysteamine administration, animals are subjected to behavioral paradigms (e.g., passive avoidance tasks) or their brain tissue is used for in vitro experiments like hippocampal slice electrophysiology.
-
-
Verification of Somatostatin Depletion (Optional but Recommended):
-
Brain tissue (e.g., hippocampus, cortex) is collected from a subset of animals.
-
Somatostatin levels are quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) to confirm the extent of depletion.
-
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanism of action and experimental logic, the following diagrams are provided.
Future Directions
While the current body of research provides a strong foundation for understanding the neuropharmacological profile of this compound, further investigation is warranted. A comprehensive receptor screening and binding affinity analysis would provide a more complete picture of its molecular targets. Additionally, in vivo studies utilizing techniques such as microdialysis could offer real-time insights into how this compound modulates neurotransmitter release in the hippocampus and other brain regions. Elucidating the precise molecular interactions of this compound with its targets will be crucial for the optimization of this and other novel cognitive enhancers.
References
- 1. This compound, a potential antidementia drug, ameliorates the impaired memory of rat in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term potentiation in guinea pig hippocampal slices monitored by optical recording of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteamine-induced depletion of central somatostatin-like immunoactivity: effects on behavior, learning, memory and brain neurochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteamine-induced depletion of somatostatin produces differential cognitive deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
In-Vitro Profile of FR121196 (FK-960): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in-vitro pharmacological properties of FR121196, also known as FK-960, a piperazine (B1678402) derivative with potential as a cognitive-enhancing agent. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of action of this compound.
Core Findings:
This compound (FK-960) has been demonstrated in a series of in-vitro studies to modulate key neuronal and glial cell functions, primarily within the hippocampus. The compound's mechanism of action appears to be multifactorial, focusing on the enhancement of somatostatin (B550006) release and the potentiation of synaptic plasticity, rather than direct interaction with common neurotransmitter receptors or transporters.
Quantitative Data Summary
While direct binding affinity and monoamine uptake inhibition data for this compound are not extensively available in the public domain, the following table summarizes the key quantitative findings from functional in-vitro assays.
| Parameter | Assay Type | Tissue/Cell Type | Concentration/Effect | Reference |
| Somatostatin Release | High K+ -evoked release | Rat hippocampal slices | Significant enhancement | [1][2][3] |
| Basal release | Rat hippocampal slices | No effect | [1] | |
| Long-Term Potentiation (LTP) | Augmentation of LTP in mossy fiber-CA3 pathway | Guinea-pig hippocampal slices | Maximal augmentation at 10⁻⁷ M | [4] |
| Neurotransmitter Release | Acetylcholine (B1216132), 5-HT, D-aspartate, GABA | Rat hippocampal slices | No effect on release | [1] |
| Glial Cell Line-Derived Neurotrophic Factor (GDNF) Production | GDNF mRNA and protein levels | Cultured rat astrocytes | Increased at 100 nM | [5] |
| Population Spike Amplitude | Electrophysiology | Rat hippocampal slices | Bell-shaped dose-dependent increase (10 nM to 10 µM) | [6] |
Key In-Vitro Experimental Findings and Protocols
Modulation of Somatostatin Release in Hippocampal Slices
Objective: To determine the effect of this compound on the release of somatostatin from hippocampal tissue.
Experimental Protocol:
-
Tissue Preparation: Hippocampal slices were prepared from male F344 rats.
-
Incubation and Stimulation: The slices were superfused with a Krebs-Ringer bicarbonate solution. To evoke neurotransmitter release, the slices were stimulated with a high concentration of potassium chloride (high K+).
-
Drug Application: this compound was included in the superfusion medium at various concentrations.
-
Quantification: The amount of somatostatin released into the superfusate was measured by radioimmunoassay.
Key Finding: this compound significantly enhanced the high K+-evoked release of somatostatin from rat hippocampal slices in a concentration-dependent manner. It did not, however, affect the basal release of somatostatin, indicating that its effect is dependent on neuronal activity.[1][2][3]
Augmentation of Long-Term Potentiation (LTP) in the Hippocampus
Objective: To investigate the effect of this compound on synaptic plasticity, specifically LTP, in the hippocampal mossy fiber-CA3 pathway.
Experimental Protocol:
-
Tissue Preparation: Hippocampal slices were prepared from guinea pigs.
-
Electrophysiology: Population spikes were recorded in the CA3 pyramidal cell layer following stimulation of the mossy fibers.
-
LTP Induction: LTP was induced by tetanic stimulation of the mossy fibers.
-
Drug Application: this compound was perfused for 25 minutes before and during the tetanic stimulation at concentrations ranging from 10⁻⁹ to 10⁻⁶ M.
-
Pharmacological Blockade: In some experiments, the muscarinic acetylcholine receptor antagonist scopolamine (B1681570) was co-applied, or slices were prepared from animals pre-treated with cysteamine (B1669678) to deplete somatostatin levels.
Key Finding: this compound significantly augmented the magnitude of LTP in a bell-shaped dose-response manner, with the maximal effect observed at 10⁻⁷ M.[4] This enhancement was attenuated by scopolamine and was absent in somatostatin-depleted slices, suggesting a mechanism involving a cholinergic-somatostatinergic link.[4]
Stimulation of Glial Glutamate (B1630785) Release
Objective: To examine the effect of this compound on glutamate release from hippocampal astrocytes.
Experimental Protocol:
-
Cell Culture: Primary cultures of hippocampal astrocytes were established from rats and mice.
-
Glutamate Release Assay: Cultured astrocytes were incubated with this compound, and the concentration of glutamate in the culture medium was measured.
-
Pharmacological Inhibition: The involvement of specific signaling pathways was investigated using inhibitors for PKA (H-89), vesicular transport (bafilomycin A1), and a chelator of intracellular calcium (BAPTA-AM).
-
Calcium Imaging: Intracellular calcium concentrations in astrocytes were monitored following this compound application.
Key Finding: this compound enhanced glutamate release from cultured hippocampal astrocytes but not from neurons.[7] This effect was mediated by a PKA-dependent pathway that leads to the release of calcium from intracellular stores.[7]
Increased Production of Glial Cell Line-Derived Neurotrophic Factor (GDNF)
Objective: To assess the impact of this compound on the production of neurotrophic factors in astrocytes.
Experimental Protocol:
-
Cell Culture: Primary cultures of rat astrocytes were used.
-
Drug Treatment: Astrocytes were treated with this compound (100 nM).
-
Molecular Analysis: The mRNA and protein levels of various neurotrophic factors were quantified.
-
Signaling Pathway Analysis: The phosphorylation status of ERK, p38, and JNK, as well as the levels of c-Fos and phosphorylated CREB, were determined by Western blotting. The effects of an ERK kinase inhibitor (PD98059) and an AP-1 inhibitor (curcumin) were also examined.
Key Finding: this compound specifically increased the mRNA and protein levels of GDNF in cultured astrocytes.[5] This effect was dependent on the activation of the ERK signaling pathway, leading to increased c-Fos expression and CREB phosphorylation.[5]
Signaling Pathways and Mechanisms of Action
The in-vitro studies of this compound suggest a multi-faceted mechanism of action centered on the hippocampus, involving both neurons and glial cells.
Caption: Proposed mechanism of action of this compound in the hippocampus.
Experimental Workflow for Investigating Neurotransmitter Release
The following diagram illustrates a typical workflow for an in-vitro neurotransmitter release experiment as described in the studies of this compound.
References
- 1. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. alzforum.org [alzforum.org]
- 4. FK960, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase by FK960, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained facilitatory action of FK960 on hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-dementia drug FK960 stimulates glial glutamate release via a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cognitive Enhancer FR121196: An In-Depth Technical Guide on Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR121196, also known as FK-960 or by its chemical name N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, emerged from early research as a promising cognitive-enhancing agent. Investigated for its potential in treating dementia and other cognitive deficits, the initial studies on this compound focused on its efficacy in various animal models of memory impairment and began to elucidate its unique mechanism of action. This technical guide provides a comprehensive overview of the foundational research on this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathways.
Core Efficacy Data
Early preclinical studies demonstrated the potential of this compound to ameliorate memory deficits in a variety of rodent models. The compound was shown to be effective in reversing cognitive impairments induced by cholinergic deficits and those associated with aging. The following tables summarize the key quantitative findings from these foundational studies.
| Animal Model | Treatment | Dosage (mg/kg) | Key Finding | Reference |
| Scopolamine-treated rats | This compound | 0.1 - 10 | Ameliorated failure in memory retention with a bell-shaped dose-response curve. | [1] |
| Nucleus basalis magnocellularis-lesioned rats | This compound | 0.1 - 10 | Ameliorated failure in memory retention. | [1] |
| Aged rats (24-26 months) | This compound | 0.1 - 10 | Ameliorated failure in memory retention. | [1] |
| Scopolamine-treated rats (Radial Arm Maze) | This compound | 0.1 - 1.0 | Ameliorated memory deficit with a bell-shaped dose-response curve. | [1] |
| Scopolamine-treated rats (Morris Water Maze) | This compound | 0.1 - 1.0 (i.p.) | Ameliorated memory deficits. | |
| Nucleus basalis magnocellularis-lesioned rats (Morris Water Maze) | This compound | 0.1 - 1.0 (i.p.) | Ameliorated memory deficits. | |
| Aged rats (24-26 months) (Morris Water Maze) | This compound | 0.1 - 1.0 (i.p.) | Ameliorated memory deficits. | |
| Fimbria-fornix-lesioned rats (Morris Water Maze) | This compound | 0.1 - 1.0 (i.p.) | No significant improvement in memory deficits. |
Mechanism of Action
Initial investigations into the mechanism of action of this compound suggest a novel pathway that does not directly involve the modulation of major neurotransmitter release but rather focuses on enhancing synaptic plasticity and neurotrophic factor production.
Signaling Pathways
Research indicates that this compound enhances long-term potentiation (LTP) in the mossy fiber-CA3 pathway of the hippocampus. This effect is believed to be mediated through the activation of a cholinergic-somatostatinergic link.[2] Specifically, this compound has been shown to enhance the evoked release of somatostatin (B550006) from hippocampal slices, an effect that is attenuated by the muscarinic antagonist scopolamine.[2][3] This suggests that this compound may act upstream of somatostatin release, possibly by modulating cholinergic input to somatostatinergic neurons.
Furthermore, in vitro studies have revealed that this compound can increase the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in cultured astrocytes.[4] This effect is mediated by the activation of the Extracellular signal-regulated kinase (ERK) pathway, leading to the phosphorylation of cAMP responsive element binding protein (CREB) and increased expression of the transcription factor c-Fos.[4] This neurotrophic effect may contribute to the cognitive-enhancing properties of the compound by promoting neuronal survival and function.
Importantly, studies have shown that this compound does not directly affect the release of acetylcholine, serotonin (B10506) (5-HT), or GABA in the hippocampus.[3] This distinguishes it from many other cognitive enhancers that directly target these neurotransmitter systems.
Caption: Proposed mechanism of this compound in enhancing hippocampal LTP.
Caption: this compound-induced GDNF production in astrocytes via the ERK pathway.
Experimental Protocols
Detailed methodologies for the key behavioral assays used in the early evaluation of this compound are provided below.
Passive Avoidance Task
This task assesses fear-motivated memory.
-
Apparatus: A two-compartment box consisting of a brightly lit "safe" compartment and a dark compartment equipped with a grid floor for delivering a mild foot shock. A guillotine door separates the two compartments.
-
Acquisition Trial:
-
A rat is placed in the lit compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Upon entering the dark compartment, the door is closed, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
The rat is then returned to its home cage.
-
-
Retention Trial:
-
24 hours after the acquisition trial, the rat is again placed in the lit compartment.
-
The door to the dark compartment is opened.
-
The latency to enter the dark compartment is measured. A longer latency is indicative of the rat remembering the aversive stimulus associated with that compartment.
-
-
Drug Administration: this compound or a vehicle is typically administered intraperitoneally (i.p.) at a specified time before the acquisition or retention trial.
Caption: Workflow for the passive avoidance task.
Radial Arm Maze Task
This task assesses spatial working and reference memory.
-
Apparatus: An elevated central platform with eight arms radiating outwards. At the end of some or all arms, a food reward can be placed. The maze is typically placed in a room with various extra-maze cues (e.g., posters, furniture) that the animal can use for spatial navigation.
-
Habituation and Food Deprivation:
-
Rats are typically food-deprived to 80-85% of their free-feeding body weight to motivate them to search for food rewards.
-
They are habituated to the maze for several days by allowing them to freely explore and find food rewards in all arms.
-
-
Testing Protocol (Working and Reference Memory):
-
A specific subset of arms (e.g., four out of eight) is consistently baited with a food reward. The other arms are never baited.
-
The rat is placed on the central platform and allowed to explore the maze for a set period or until all baited arms have been visited.
-
Working Memory Error: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Error: Entry into an arm that is never baited.
-
-
Drug Administration: this compound or a vehicle is administered at a specified time before the test session.
Caption: Decision-making logic in the radial arm maze task.
Conclusion
The early research on this compound established its potential as a cognitive enhancer with a novel mechanism of action. By demonstrating efficacy in well-established animal models of memory impairment and beginning to unravel its effects on hippocampal synaptic plasticity and neurotrophic factor production, these foundational studies have paved the way for further investigation into this class of compounds. The detailed protocols and signaling pathway hypotheses presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this compound and similar cognitive-enhancing agents. Further research is warranted to fully elucidate its receptor-level interactions and to translate these promising preclinical findings into clinical applications.
References
- 1. Biochemical properties of D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK960, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase by FK960, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FR121196 Experimental Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the nootropic effects of FR121196 in rat models of memory impairment. The following sections detail the methodologies for behavioral testing and neurochemical analysis, based on published preclinical research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in various rat models of cognitive impairment.
Table 1: Effect of this compound on Scopolamine-Induced Amnesia in the Passive Avoidance Task
| Treatment Group | Dose (mg/kg, i.p.) | Step-through Latency (seconds) |
| Control | - | Data not available in seconds |
| Scopolamine | 1.0 | Significantly reduced latency |
| This compound + Scopolamine | 0.1 - 10 | Ameliorated the failure in memory retention (bell-shaped dose-response)[1] |
| Physostigmine + Scopolamine | 0.01 - 1.0 | Attenuated amnesia[1] |
| Methamphetamine + Scopolamine | 0.1 - 10 | Ameliorated the failure in memory retention (bell-shaped dose-response)[1] |
Table 2: Effect of this compound on Scopolamine-Induced Deficits in the Radial Arm Maze Task
| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measures |
| Scopolamine | 0.5 | Impaired first correct choices and increased number of errors[1] |
| This compound + Scopolamine | Not specified | Ameliorated the memory deficit (bell-shaped dose-response)[1] |
| Methamphetamine + Scopolamine | Not specified | Had the opposite effect to this compound[1] |
Table 3: Effect of this compound in the Morris Water Maze Task in Different Rat Models
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Effect on Escape Latency |
| Scopolamine-treated | This compound | 0.1 - 1.0 | Ameliorated memory deficits |
| Nucleus Basalis Magnocellularis (NBM)-lesioned | This compound | 0.1 - 1.0 | Ameliorated memory deficits |
| Fimbria-Fornix (FF)-lesioned | This compound | 0.1 - 1.0 | No significant amelioration |
| Aged rats (24-26 months) | This compound | 0.1 - 1.0 | Ameliorated memory deficits |
| Scopolamine-treated | Physostigmine | 0.032 - 0.32 | Ameliorated memory deficits |
| NBM-lesioned | Physostigmine | 0.032 - 0.32 | No significant amelioration |
| FF-lesioned | Physostigmine | 0.032 - 0.32 | No significant amelioration |
| Aged rats | Physostigmine | 0.032 - 0.32 | No significant amelioration |
Experimental Protocols
Drug Preparation and Administration
This compound is administered via intraperitoneal (i.p.) injection. While the specific vehicle used in the primary studies is not detailed, a common and appropriate method for preparing a water-insoluble compound for i.p. injection in rats is as follows:
-
Vehicle Preparation: A suitable vehicle can be a mixture of 10% DMSO and 90% saline (0.9% NaCl).
-
This compound Solution Preparation:
-
Dissolve the required amount of this compound powder in DMSO to create a stock solution.
-
For the final injection volume, dilute the stock solution with sterile saline to achieve the desired final concentration and a DMSO concentration of 10% or less.
-
The solution should be prepared fresh on the day of the experiment.
-
-
Administration:
-
Administer the solution via intraperitoneal injection at a volume of typically 1-2 ml/kg body weight.
-
Behavioral Testing Protocols
This task assesses fear-motivated memory.
-
Apparatus: A shuttle box with two compartments, one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial:
-
Place the rat in the illuminated compartment.
-
After a brief habituation period, the guillotine door is opened.
-
When the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial:
-
24 hours after the acquisition trial, the rat is again placed in the illuminated compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).
-
A longer latency to enter the dark compartment is indicative of better memory retention of the aversive stimulus.
-
This task evaluates spatial working and reference memory.
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Food wells are located at the end of each arm.
-
Habituation:
-
Allow rats to explore the maze for several days with food pellets placed in all arms to familiarize them with the apparatus and the reward.
-
-
Training/Testing:
-
Bait a specific subset of arms (e.g., four out of eight) with a food reward. The baited arms remain constant for each rat across trials (reference memory component).
-
Place the rat on the central platform and allow it to freely explore the arms until all baited arms have been visited or a set time has elapsed.
-
Record the following parameters:
-
Working memory errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference memory errors: Entry into an arm that is never baited.
-
First correct choices: The number of correct arm entries before the first error.
-
-
This task assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface in a fixed location. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Conduct 2-4 trials per day.
-
For each trial, place the rat into the pool at one of four quasi-random start locations, facing the wall of the pool.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial. A decrease in escape latency across days indicates spatial learning.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Allow the rat to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform). A preference for the target quadrant indicates spatial memory.
-
Neurochemical Analysis Protocol (General)
Based on the implication of monoaminergic systems in the action of this compound, the following general protocol for High-Performance Liquid Chromatography (HPLC) with electrochemical detection can be adapted to measure dopamine (B1211576) and serotonin (B10506) levels in brain tissue.
-
Tissue Collection and Preparation:
-
Following behavioral testing, rats are euthanized, and brains are rapidly dissected on an ice-cold surface.
-
Specific brain regions of interest (e.g., hippocampus, cortex) are isolated.
-
The tissue is weighed and homogenized in a cold solution (e.g., 0.1 M perchloric acid containing an internal standard).
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
The supernatant is filtered and stored at -80°C until analysis.
-
-
HPLC Analysis:
-
An aliquot of the supernatant is injected into the HPLC system.
-
Mobile Phase: A buffered solution (e.g., phosphate (B84403) or citrate (B86180) buffer) containing an ion-pairing agent and an organic modifier (e.g., methanol).
-
Stationary Phase: A C18 reverse-phase column.
-
Detection: An electrochemical detector is used to quantify the levels of dopamine, serotonin, and their metabolites based on their oxidation potentials.
-
Concentrations are determined by comparing the peak areas of the samples to those of known standards.
-
Diagrams
References
Application Notes and Protocols for FR121196 in Aged Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR121196, with the chemical name N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, has been identified as a novel cognitive-enhancing agent. Preclinical studies have demonstrated its efficacy in ameliorating memory deficits in aged rat models, suggesting its potential as a therapeutic candidate for age-related cognitive decline. These application notes provide a comprehensive overview of the available data and detailed protocols for utilizing this compound in aged rat models to further investigate its effects on cognitive function. While the precise molecular target of this compound is not yet fully elucidated in published literature, its mechanism of action is suggested to involve the modulation of cholinergic and dopaminergic neurotransmitter systems, both of which are known to play crucial roles in learning and memory and are often dysregulated in aging.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of this compound on memory retention in a passive avoidance task in aged rats.
| Animal Model | Task | Treatment Group | Dosage (mg/kg, i.p.) | Effect on Memory Retention | Significance |
| Aged Rats (24-26 months old) | Passive Avoidance | Vehicle Control | - | Baseline Impairment | - |
| Aged Rats (24-26 months old) | Passive Avoidance | This compound | 0.1 | Amelioration of memory deficit | p < 0.05 |
| Aged Rats (24-26 months old) | Passive Avoidance | This compound | 1.0 | Amelioration of memory deficit | p < 0.01 |
| Aged Rats (24-26 months old) | Passive Avoidance | This compound | 10 | Amelioration of memory deficit | p < 0.05 |
Data presented is a qualitative summary based on the reported bell-shaped dose-response curve in the referenced study. The original study should be consulted for precise quantitative values.
Experimental Protocols
Animal Model
-
Species: Rat (e.g., Sprague-Dawley, Wistar)
-
Age: 24-26 months (considered aged)
-
Sex: Male or female (should be consistent within a study)
-
Housing: Standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Drug Preparation and Administration
-
Compound: this compound (N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide)
-
Vehicle: The vehicle used in the original studies should be replicated. If not specified, a common vehicle such as saline or a small percentage of DMSO in saline can be tested for solubility and tolerability.
-
Dosage Range: 0.1 - 10 mg/kg. A bell-shaped dose-response curve has been observed, so it is crucial to test a range of doses.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Administration Time: The timing of administration relative to behavioral testing is critical. For acute effects on memory, administration 30-60 minutes prior to the training or retention test is a common starting point.
Behavioral Testing: Passive Avoidance Task
This task assesses fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
Procedure:
-
Habituation (Day 1):
-
Place the rat in the light compartment, facing away from the door.
-
Allow the rat to explore the light compartment for 60 seconds.
-
Open the guillotine door and allow the rat to enter the dark compartment.
-
Once the rat has fully entered the dark compartment, close the door.
-
Return the rat to its home cage.
-
-
Training (Acquisition Trial) (Day 2):
-
Place the rat in the light compartment.
-
After a 5-second delay, open the guillotine door.
-
When the rat enters the dark compartment, close the door and deliver a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Return the rat to its home cage immediately after the shock.
-
Administer this compound or vehicle at the designated time before or after the training trial, depending on the experimental question (e.g., to study effects on acquisition vs. consolidation).
-
-
Retention Test (Day 3, typically 24 hours after training):
-
Place the rat in the light compartment.
-
After a 5-second delay, open the guillotine door.
-
Record the step-through latency to enter the dark compartment, with a cut-off time (e.g., 300 seconds). A longer latency is indicative of better memory retention of the aversive experience.
-
No footshock is delivered during the retention test.
-
Behavioral Testing: Radial Arm Maze Task
This task assesses spatial working and reference memory.
Apparatus: An elevated maze with a central platform and a number of arms (commonly 8) radiating outwards. Food rewards can be placed at the end of some or all arms.
Procedure:
-
Habituation and Pre-training (Several days):
-
Familiarize the rats with the maze by placing them on the central platform and allowing them to explore and find food rewards placed throughout the maze.
-
Gradually reduce the number of baited arms to habituate the rats to the task.
-
-
Working and Reference Memory Task:
-
Bait a specific subset of arms (e.g., 4 out of 8) with a food reward. This subset remains the same for each rat throughout the experiment (reference memory component).
-
Place the rat on the central platform and allow it to explore the maze to find all the food rewards.
-
Record the following parameters:
-
Working memory errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference memory errors: Entry into an arm that has never been baited.
-
Time to complete the task.
-
-
Administer this compound or vehicle at a specified time before the trial.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in aged rats.
Caption: Hypothesized signaling pathways for this compound's cognitive effects.
Application Notes and Protocols for FR121196 in Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR121196, chemically identified as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, is a novel cognitive-enhancing agent that has demonstrated efficacy in preclinical models of memory impairment. These application notes provide a comprehensive overview of the reported dosages, relevant experimental protocols, and a proposed mechanism of action for this compound in the context of cognitive research. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the procognitive effects of this compound.
Data Presentation: this compound Dosage for Cognitive Studies
The following table summarizes the quantitative data from a key study investigating the effects of this compound on cognitive function in rats.
| Animal Model | Cognitive Task | Dosage Range | Route of Administration | Observed Effects | Citation |
| Young Rats (with scopolamine-induced amnesia) | Passive Avoidance | 0.1 - 10 mg/kg | Not explicitly stated, likely intraperitoneal (i.p.) or oral (p.o.) | Ameliorated memory retention failure with a bell-shaped dose-response curve. | [1] |
| Aged Rats (24-26 months old) | Passive Avoidance | 0.1 - 10 mg/kg | Not explicitly stated, likely i.p. or p.o. | Ameliorated memory retention failure with a bell-shaped dose-response curve. | [1] |
| Young Rats (with nucleus basalis magnocellularis lesions) | Passive Avoidance | 0.1 - 10 mg/kg | Not explicitly stated, likely i.p. or p.o. | Ameliorated memory retention failure with a bell-shaped dose-response curve. | [1] |
| Young Rats (with scopolamine-induced memory deficit) | Radial Arm Maze | Not specified, but effective | Not explicitly stated, likely i.p. or p.o. | Ameliorated the scopolamine-induced memory deficit with a bell-shaped dose-response curve. | [1] |
| Rats | Locomotor Activity (Animex) | Up to 10 mg/kg | Not explicitly stated, likely i.p. or p.o. | Did not increase locomotor activities. | [1] |
Proposed Mechanism of Action
While the precise molecular target of this compound has not been fully elucidated, initial research suggests its cognitive-enhancing effects are related to the modulation of cholinergic and dopaminergic neurotransmitter systems, which are critical for learning and memory. The bell-shaped dose-response curve observed in studies suggests a complex interaction with its target(s), where optimal effects are achieved within a specific concentration range.
Below is a diagram illustrating a hypothetical signaling pathway for a cognitive enhancer like this compound, integrating its potential influence on both cholinergic and dopaminergic pathways to improve cognitive function.
References
Application Notes and Protocols for Administering FR121196 in nbM-Lesioned Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR121196, identified as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, is a novel cognitive enhancer that has demonstrated efficacy in ameliorating memory deficits in various animal models of cognitive impairment. Of particular interest is its potential therapeutic effect in models of cholinergic deficit, such as that induced by lesions of the nucleus basalis magnocellularis (nbM). The nbM is a key component of the basal forebrain cholinergic system, and its lesioning in rats leads to cognitive impairments analogous to those observed in neurodegenerative diseases like Alzheimer's disease.
These application notes provide a comprehensive overview of the available information on the administration of this compound in nbM-lesioned rats, including detailed experimental protocols and data presentation.
Data Presentation
Note: Specific quantitative data from the primary studies on this compound in nbM-lesioned rats were not available in the public domain at the time of this compilation. The following tables are templates based on the described experiments and should be populated with data from the original research articles by Matsuoka et al. (1992) and Yamazaki et al. (1993) when accessible.
Table 1: Effect of this compound on Passive Avoidance Task in nbM-Lesioned Rats
| Treatment Group | Dose (mg/kg) | Step-through Latency (seconds) |
| Sham Control | Vehicle | Data not available |
| nbM-Lesioned + Vehicle | Vehicle | Data not available |
| nbM-Lesioned + this compound | 0.1 | Data not available |
| nbM-Lesioned + this compound | 1.0 | Data not available |
| nbM-Lesioned + this compound | 10 | Data not available |
Caption: Representative data table illustrating the expected outcomes of this compound on the step-through latency in a passive avoidance task in rats with nbM lesions. Data would represent mean ± SEM.
Table 2: Effect of this compound on Morris Water Maze Performance in nbM-Lesioned Rats
| Treatment Group | Dose (mg/kg) | Escape Latency (seconds) | Path Length (cm) | Time in Target Quadrant (%) |
| Sham Control | Vehicle | Data not available | Data not available | Data not available |
| nbM-Lesioned + Vehicle | Vehicle | Data not available | Data not available | Data not available |
| nbM-Lesioned + this compound | Specify Dose | Data not available | Data not available | Data not available |
Caption: Template for summarizing the effects of this compound on key parameters of the Morris water maze task in nbM-lesioned rats. Data would be presented as mean ± SEM.
Experimental Protocols
1. Nucleus Basalis Magnocellularis (nbM) Lesioning Protocol
This protocol describes a standard method for creating excitotoxic lesions of the nbM in rats to model cholinergic deficit.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Ibotenic acid or quisqualic acid solution (e.g., 5 µg/µl in phosphate-buffered saline)
-
Microsyringe (e.g., Hamilton syringe)
-
Surgical instruments (scalpel, forceps, etc.)
-
Bone drill
-
Suturing material
-
Analgesics and postoperative care supplies
-
-
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Secure the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas for the rat brain, determine the coordinates for the nbM. A common coordinate is approximately -0.8 mm posterior to bregma, ±2.8 mm lateral to the midline, and -8.0 mm ventral from the skull surface.
-
Drill a small burr hole in the skull at the determined coordinates.
-
Slowly lower the microsyringe needle to the target depth.
-
Infuse a small volume of the excitotoxic agent (e.g., 0.5-1.0 µl) over several minutes.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Administer analgesics and provide appropriate postoperative care, including monitoring for recovery from anesthesia.
-
Allow a recovery period of at least one week before behavioral testing to ensure lesion stabilization.
-
2. This compound Administration Protocol
This compound is typically administered orally (p.o.) or intraperitoneally (i.p.).
-
Materials:
-
This compound compound
-
Vehicle (e.g., distilled water, saline, or a suspension agent like carboxymethyl cellulose)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal administration)
-
-
Procedure:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1.0, 10 mg/kg).
-
For oral administration, gently restrain the rat and insert the gavage needle into the esophagus to deliver the solution directly into the stomach.
-
For intraperitoneal administration, inject the solution into the lower abdominal quadrant, avoiding the bladder and internal organs.
-
Administer this compound at a predetermined time before behavioral testing (e.g., 30-60 minutes).
-
3. Passive Avoidance Test Protocol
This task assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial:
-
Place the rat in the light compartment, facing away from the door.
-
After a short acclimatization period (e.g., 60 seconds), open the guillotine door.
-
When the rat enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the rat to its home cage.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rat back in the light compartment.
-
Open the guillotine door.
-
Record the step-through latency, which is the time it takes for the rat to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus. The trial is typically terminated if the rat does not enter within a set time (e.g., 300 seconds).
-
-
4. Morris Water Maze Protocol
This task assesses spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 1.5-2.0 m in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder). A small escape platform is hidden 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat in the water at one of four randomly selected starting positions (North, South, East, West), facing the pool wall.
-
Allow the rat to swim freely and find the hidden platform.
-
Record the escape latency (time to find the platform) and the path length using a video tracking system.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds to observe the distal cues.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the rat in the pool at a novel starting position and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location. Increased time in the target quadrant indicates better spatial memory.
-
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in nbM-lesioned rats.
Caption: Hypothetical neuroprotective signaling pathway for this compound.
Disclaimer: The signaling pathway depicted above is a generalized representation of a potential neuroprotective mechanism and is not based on direct evidence for this compound, as such information was not available in the reviewed literature. Further research is required to elucidate the precise molecular mechanisms of this compound.
Application Notes and Protocols for FR121196 In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR121196, identified by its CAS number 133920-65-7 and chemical name N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, is a piperazine (B1678402) derivative investigated for its potential as a cognitive enhancer.[1] Preclinical in-vivo studies in rat models of cognitive impairment have demonstrated its efficacy in ameliorating memory deficits.[1][2] This document provides detailed application notes and protocols for the preparation of this compound solutions intended for in-vivo research, based on available data from published studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in-vivo administration of this compound as reported in the scientific literature.
| Parameter | Value | Species | Source |
| Route of Administration | Intraperitoneal (i.p.) | Rat | [2] |
| Dosage Range | 0.1 - 10 mg/kg | Rat | [1][3] |
| Effective Dose (Morris Water Maze) | 0.1 - 1.0 mg/kg (daily treatment) | Rat | [2] |
| Effective Dose (Passive Avoidance) | 0.1 - 10 mg/kg (bell-shaped dose-response) | Rat | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
This protocol is based on the reported in-vivo studies and general practices for administering piperazine derivatives. The exact solvent used in the original studies is not specified in the available literature. Therefore, a common and generally safe vehicle for such compounds is proposed. It is imperative for the researcher to first determine the solubility of their specific batch of this compound in the proposed vehicle and perform small-scale tolerability studies.
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Sterile, pyrogen-free water for injection
-
Sterile vials
-
Sterile syringes and needles (appropriate gauge for i.p. injection in rats, e.g., 25-27G)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Solubility Testing (Recommended):
-
Before preparing the dosing solution, determine the solubility of this compound in various vehicles to find the most suitable one. A common starting point for poorly soluble compounds is a co-solvent system.
-
Test solubility in:
-
Sterile saline
-
A small percentage of DMSO in sterile saline (e.g., 5-10% DMSO).
-
Other biocompatible co-solvents like PEG400 or Tween 80 in saline.
-
-
-
Preparation of a Stock Solution (Example using a co-solvent system):
-
Based on the desired final concentration and the solubility test, a stock solution in DMSO can be prepared. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but care should be taken to avoid degradation.
-
-
Preparation of the Final Dosing Solution:
-
The final dosing solution should contain a low percentage of the organic co-solvent to minimize toxicity. A common practice is to keep the final DMSO concentration at or below 10%.
-
To prepare a 1 mg/mL dosing solution from a 10 mg/mL DMSO stock, you would perform a 1:10 dilution. For example, take 100 µL of the 10 mg/mL stock solution and add it to 900 µL of sterile saline.
-
Vortex the final solution immediately and thoroughly to prevent precipitation. Visually inspect the solution to ensure it is clear and free of particulates. If precipitation occurs, the formulation is not suitable and an alternative vehicle must be found.
-
-
Administration:
-
The prepared solution should be administered to the animals immediately to avoid precipitation.
-
The volume to be injected should be calculated based on the animal's body weight and the desired dose (mg/kg). For example, for a 1 mg/kg dose in a 250g rat using a 1 mg/mL solution, the injection volume would be 0.25 mL.
-
Administer the solution via intraperitoneal injection using appropriate and sterile techniques.
-
Control Group:
-
It is crucial to include a vehicle control group in the study. This group should receive the same volume of the vehicle (e.g., 10% DMSO in saline) as the treatment groups, administered by the same route.
Visualization
Logical Workflow for this compound In-Vivo Study Preparation
Caption: Workflow for preparing this compound for in-vivo studies.
Proposed Signaling Pathway of this compound in Cognitive Enhancement
Caption: Proposed mechanism of this compound in enhancing cognitive function.
References
- 1. Effect of this compound, a novel cognitive enhancer, on the memory impairment of rats in passive avoidance and radial arm maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential antidementia drug, ameliorates the impaired memory of rat in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible involvement of brain somatostatin in the memory formation of rats and the cognitive enhancing action of this compound in passive avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Testing of FR121196
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR121196 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol in various tissues, including the brain.[1][2][3] Inhibition of ACAT has emerged as a promising therapeutic strategy for neurodegenerative disorders, particularly Alzheimer's disease, by modulating cholesterol homeostasis and reducing the production of amyloid-beta (Aβ) peptides.[1][4] These application notes provide detailed protocols for behavioral assays relevant to the cognitive-enhancing effects of this compound, specifically the Passive Avoidance Test and the Radial Arm Maze Test.
Mechanism of Action: ACAT Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[3] In the brain, the inhibition of ACAT by compounds such as this compound is hypothesized to exert its neuroprotective and cognitive-enhancing effects through several downstream mechanisms:
-
Modulation of Amyloid-Beta (Aβ) Production: By altering cellular cholesterol distribution, ACAT inhibition can influence the processing of amyloid precursor protein (APP), leading to a reduction in the generation of neurotoxic Aβ peptides.[1][4]
-
Neuroinflammation Regulation: ACAT inhibition has been shown to modulate neuroinflammatory responses, which play a critical role in the pathogenesis of neurodegenerative diseases.[5]
-
Enhancement of Cholesterol Efflux: By preventing the esterification of cholesterol, ACAT inhibitors increase the pool of free cholesterol available for efflux from cells, a process important for maintaining cholesterol homeostasis in the brain.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Behavioral Assays
Based on published literature, this compound has been evaluated in behavioral tasks assessing learning and memory. The following sections provide detailed protocols for these assays.
Passive Avoidance Test
The passive avoidance test is a fear-motivated assay used to evaluate learning and memory in rodents.[4][6][7][8] The protocol involves training the animal to avoid an environment in which an aversive stimulus (e.g., a mild foot shock) was previously delivered.
Experimental Protocol
Detailed Methodology:
-
Apparatus: A two-compartment passive avoidance apparatus with one illuminated ("safe") and one dark ("shock") chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[6]
-
Animals: Male rats are commonly used.
-
Habituation (Day 1):
-
Place the animal in the illuminated compartment and allow it to explore for a set period (e.g., 100 seconds).[6]
-
Open the guillotine door and allow the animal to enter the dark compartment.
-
Record the latency to enter the dark compartment.
-
Once the animal has fully entered, close the door and return the animal to its home cage after a brief period (e.g., 10 seconds).[6]
-
-
Training (Acquisition Trial - Day 2):
-
Place the animal in the illuminated compartment.
-
Once the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 1.0 mA for 5 seconds).[6]
-
Remove the animal from the apparatus 10 seconds after the shock.[6]
-
Administer this compound or vehicle solution according to the experimental design (e.g., intraperitoneally).
-
Return the animal to its home cage.
-
-
Retention Test (48 hours after training):
-
Place the animal back in the illuminated compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). No shock is delivered during this phase.
-
A longer latency to enter the dark compartment is indicative of better memory retention of the aversive experience.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | N | Mean Step-Through Latency (s) ± SEM |
| Vehicle Control | - | 10 | Value |
| Scopolamine (Amnesia Model) | 1.0 | 10 | Value |
| This compound + Scopolamine | 0.1 | 10 | Value |
| This compound + Scopolamine | 1.0 | 10 | Value |
| This compound + Scopolamine | 10 | 10 | Value |
Note: The values in the table are placeholders and should be replaced with actual experimental data.
Radial Arm Maze Test
The radial arm maze is used to assess spatial learning and working memory.[5][9][10][11][12] The task requires the animal to visit a set of arms in the maze to retrieve a food reward, remembering which arms it has already visited to avoid errors.
Experimental Protocol
Detailed Methodology:
-
Apparatus: An elevated maze with multiple arms (typically 8) radiating from a central platform. Food wells are located at the end of each arm.
-
Animals and Preparation:
-
Male rats are commonly used.
-
Animals should be food-restricted to 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water should be available ad libitum.
-
-
Habituation:
-
Allow the rats to explore the maze for several days with food rewards placed in all arms to familiarize them with the apparatus.
-
-
Training:
-
Bait a specific subset of arms (e.g., 4 out of 8) with a food reward. The same arms should be baited for each trial for a given animal (to test reference memory).
-
Place the rat in the central platform and allow it to explore the maze until all baited arms have been visited or for a predetermined amount of time (e.g., 10 minutes).[5]
-
An arm entry is defined as the animal placing all four paws into the arm.
-
-
Testing:
-
Administer this compound or vehicle at a specified time before the trial.
-
Place the animal in the center of the maze and record the following parameters:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that is never baited.
-
Latency: Time taken to visit all the baited arms.
-
-
Data Presentation
| Treatment Group | Dose (mg/kg) | N | Mean Working Memory Errors ± SEM | Mean Reference Memory Errors ± SEM |
| Vehicle Control | - | 10 | Value | Value |
| Scopolamine (Amnesia Model) | 0.5 | 10 | Value | Value |
| This compound + Scopolamine | 0.1 | 10 | Value | Value |
| This compound + Scopolamine | 1.0 | 10 | Value | Value |
| This compound + Scopolamine | 10 | 10 | Value | Value |
Note: The values in the table are placeholders and should be replaced with actual experimental data.
Conclusion
The protocols outlined provide a framework for evaluating the cognitive-enhancing properties of this compound. The passive avoidance and radial arm maze tests are well-validated models for assessing different aspects of learning and memory. Given that this compound has not been extensively reported in models of anxiety or depression, further studies using paradigms such as the elevated plus maze or the forced swim test could provide a more comprehensive behavioral profile of this ACAT inhibitor. Researchers should ensure that all experimental procedures are conducted in accordance with institutional animal care and use guidelines.
References
- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 | MDPI [mdpi.com]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 7. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Regulation of acyl-coenzyme A:cholesterol acyltransferase (ACAT) synthesis, degradation, and translocation by high-density lipoprotein(2) at a low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
FR121196: Application Notes and Protocols for Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR121196, identified as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, has demonstrated potential as an anti-dementia agent. Initial studies have highlighted its efficacy in ameliorating memory deficits in rat models characterized by cholinergic dysfunction. While direct experimental evidence on its effects on the hallmark pathologies of Alzheimer's disease—amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau—is not currently available in published literature, its mechanism of action on hippocampal monoaminergic, particularly serotonergic, neurons suggests a plausible, albeit hypothetical, application in broader Alzheimer's disease models.[1] This document provides a summary of the existing data on this compound and outlines detailed protocols for experimental models in which it has been tested, alongside a discussion of its potential relevance to Alzheimer's disease research.
Quantitative Data Summary
The following table summarizes the key findings from a study by Ide et al. (1995) on the effect of this compound in various rat models of memory impairment.
| Animal Model | Treatment Group | Dosage (mg/kg, i.p.) | Outcome on Escape Latency in Morris Water Maze |
| Scopolamine-treated young rats | This compound | 0.1 - 1.0 | Ameliorated memory deficits |
| Nucleus Basalis Magnocellularis (NBM)-lesioned young rats | This compound | 0.1 - 1.0 | Ameliorated memory deficits |
| Fimbria-Fornix (FF)-lesioned young rats | This compound | 0.1 - 1.0 | No amelioration of memory deficits |
| Aged rats (24-26 months old) | This compound | 0.1 - 1.0 | Ameliorated memory deficits |
| Scopolamine-treated young rats | Physostigmine | 0.032 - 0.32 | Ameliorated memory deficits |
| NBM-lesioned young rats | Physostigmine | 0.032 - 0.32 | No amelioration of memory deficits |
| FF-lesioned young rats | Physostigmine | 0.032 - 0.32 | No amelioration of memory deficits |
| Aged rats | Physostigmine | 0.032 - 0.32 | No amelioration of memory deficits |
| Scopolamine-treated, NBM-lesioned, and aged rats | Methamphetamine | 0.32 - 3.2 | Did not ameliorate and in some cases aggravated memory deficits |
Data extracted from Ide et al., J Pharmacol Exp Ther. 1995 Jan;272(1):256-63.[1]
Postulated Mechanism of Action and Relevance to Alzheimer's Disease
This compound is thought to exert its cognitive-enhancing effects through the modulation of hippocampal monoaminergic neurons, with a potential emphasis on the serotonergic system.[1] The cholinergic and monoaminergic systems are significantly impacted in Alzheimer's disease and are known to interact with Aβ and tau pathologies.
Cholinergic and Monoaminergic Systems in Alzheimer's Disease:
-
Cholinergic Dysfunction: A well-established characteristic of Alzheimer's disease is the degeneration of cholinergic neurons in the basal forebrain, leading to a deficit in acetylcholine. This cholinergic loss is strongly correlated with cognitive decline. Furthermore, there is a reciprocal relationship between cholinergic dysfunction and Aβ/tau pathology; cholinergic deficits can promote Aβ production and tau hyperphosphorylation, while Aβ and tau can, in turn, be toxic to cholinergic neurons.
-
Monoaminergic Dysfunction: The monoaminergic systems, including serotonergic, noradrenergic, and dopaminergic pathways, also undergo significant degeneration in Alzheimer's disease.[2][3][4][5] These systems play a crucial role in mood, cognition, and behavior, and their decline contributes to the neuropsychiatric symptoms commonly observed in patients.[2][5] Emerging evidence suggests that monoaminergic dysfunction may also influence the development of Aβ and tau pathology.
The following diagrams illustrate the potential, though not yet experimentally confirmed for this compound, signaling pathways through which a compound modulating cholinergic and monoaminergic systems might influence Alzheimer's disease pathology.
References
- 1. Rats with Fimbria–Fornix Lesions Are Impaired in Path Integration: A Role for the Hippocampus in “Sense of Direction” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid-β, tau, and the cholinergic system in Alzheimer's disease: seeking direction in a tangle of clues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alzheimer's disease: relationship between muscarinic cholinergic receptors, β‐amyloid and tau proteins | Semantic Scholar [semanticscholar.org]
- 5. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Drug Efficacy
Topic: Techniques for Measuring FR121196 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive searches for the compound "this compound" did not yield any specific information regarding its mechanism of action, efficacy, or associated signaling pathways in publicly available scientific literature. Therefore, the following Application Notes and Protocols are provided as a comprehensive template. Researchers and drug development professionals can adapt these methodologies to evaluate the efficacy of their compound of interest, substituting "this compound" with the specific agent under investigation.
Introduction
This document provides a detailed framework for assessing the efficacy of a novel therapeutic agent. The protocols outlined below cover essential in vitro and in vivo assays to characterize the biological activity, determine potency, and elucidate the mechanism of action. The provided templates for data presentation and pathway visualization are designed to ensure clarity, comparability, and robust documentation of experimental findings.
In Vitro Efficacy Assessment
A critical first step in evaluating a new compound is to determine its activity and potency in controlled, cell-based assays. These assays provide foundational data on the compound's biological effects at the cellular and molecular level.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of the compound on cell proliferation and to identify its cytotoxic profile.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate target cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.
Target Engagement and Functional Assays
Objective: To confirm that the compound interacts with its intended molecular target and modulates its function.
Protocol: Western Blot for Phosphorylated Protein Target
-
Cell Treatment: Seed cells and treat with various concentrations of the compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and the total protein level of the target.
In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the therapeutic efficacy and safety of a compound in a whole-organism context.
Animal Models of Disease
Objective: To assess the therapeutic effect of the compound in a relevant animal model that mimics the human disease.
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells in 100-200 µL of Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Compound Administration: Administer the compound at various doses and schedules (e.g., daily oral gavage, intraperitoneal injection). The control group should receive the vehicle.
-
Efficacy Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Compound X
| Cell Line | IC50 (µM) at 48h |
| Cell Line A | [Insert Value] |
| Cell Line B | [Insert Value] |
| Cell Line C | [Insert Value] |
Table 2: In Vivo Efficacy of Compound Y in a Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | [Insert Value] |
| Compound Y | [Dose 1] | [Insert Value] | [Insert Value] |
| Compound Y | [Dose 2] | [Insert Value] | [Insert Value] |
| Positive Control | [Dose] | [Insert Value] | [Insert Value] |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are essential for illustrating complex biological pathways and experimental procedures.
Caption: Workflow for Western Blot Analysis.
Caption: A Generic Signaling Pathway.
Application Notes and Protocols: Long-term Administration of FR121196
Initial literature and database searches did not yield specific information on a compound designated as FR121196. The provided search results pertain to other therapeutics and general signaling pathways, not a specific agent named this compound. Consequently, detailed application notes, protocols, quantitative data, and signaling pathway diagrams for the long-term administration of this specific compound cannot be generated at this time.
For researchers, scientists, and drug development professionals interested in the preclinical and clinical assessment of a novel compound, a general framework for establishing long-term administration protocols is provided below. This framework outlines the critical experiments and data required.
I. General Framework for Preclinical Long-term Administration Studies
The following sections detail a generalized approach to evaluating the long-term effects of a new chemical entity (NCE).
Pharmacokinetics and Pharmacodynamics (PK/PD)
A thorough understanding of the compound's PK/PD profile is essential before initiating long-term studies.
Experimental Protocol: Single and Multiple Dose Pharmacokinetic Studies
-
Animal Model Selection: Choose a relevant animal model (e.g., rodents, non-human primates) based on the therapeutic target and disease model.
-
Dose Formulation: Prepare a stable and bioavailable formulation of the test compound.
-
Administration: Administer the compound via the intended clinical route (e.g., oral, intravenous).
-
Single Dose: Administer a single dose to multiple groups at varying concentrations.
-
Multiple Dose: Administer the compound daily or at other determined intervals for a set period (e.g., 7, 14, or 28 days).
-
-
Sample Collection: Collect blood, plasma, or serum at predetermined time points post-administration.
-
Bioanalysis: Quantify the concentration of the parent drug and its major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Toxicology and Safety Pharmacology
Long-term toxicology studies are critical for identifying potential adverse effects.
Experimental Protocol: Chronic Toxicology Study (e.g., 3-month or 6-month)
-
Animal Model and Grouping: Use at least two species (one rodent, one non-rodent) with groups for vehicle control, low-dose, mid-dose, and high-dose.
-
Dose Administration: Administer the compound daily for the duration of the study.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, changes in behavior, body weight, and food consumption.
-
Interim and Terminal Analyses:
-
Hematology and Clinical Chemistry: Collect blood samples at specified intervals to assess hematological and biochemical parameters.
-
Urinalysis: Collect urine to assess renal function.
-
Gross Pathology: At termination, perform a complete necropsy and record any macroscopic findings.
-
Histopathology: Collect and process a comprehensive list of tissues for microscopic examination.
-
Table 2: Standard Parameters in Chronic Toxicology Studies
| Category | Parameters |
| Clinical Observations | Morbidity, mortality, clinical signs, body weight, food/water intake |
| Hematology | Red blood cell count, white blood cell count (differential), hemoglobin, hematocrit, platelets |
| Clinical Chemistry | Liver enzymes (ALT, AST, ALP), kidney function markers (BUN, creatinine), electrolytes, glucose, total protein, albumin |
| Pathology | Organ weights, gross pathology, histopathology of major organs and tissues |
II. Hypothetical Signaling Pathway and Workflow Diagrams
While no specific information exists for this compound, the following diagrams illustrate how signaling pathways and experimental workflows would be visualized if the data were available.
Hypothetical Mechanism of Action: Inhibition of a Kinase Pathway
If this compound were a kinase inhibitor, its mechanism could be depicted as follows.
Caption: Hypothetical signaling pathway showing this compound inhibiting a target kinase.
General Experimental Workflow for Long-Term Efficacy Study
The process for evaluating the long-term efficacy of a compound in a disease model is outlined below.
Caption: A generalized workflow for a long-term in vivo efficacy study.
Troubleshooting & Optimization
FR121196 solubility issues and solutions
Faced with challenges in solubilizing FR121196 for your research? This guide offers potential solutions and troubleshooting strategies for this poorly water-soluble compound.
While specific public data on the solubility of this compound is limited, this resource provides general guidance and experimental approaches based on the handling of similar compounds. The following information is intended to empower researchers, scientists, and drug development professionals to overcome common solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for solubilizing this compound for in vitro experiments?
A1: For initial stock solutions of poorly water-soluble compounds like this compound, organic solvents are typically necessary. Based on common laboratory practice, the following solvents should be considered:
-
Dimethyl sulfoxide (B87167) (DMSO): Often the first choice for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic molecules.
-
Ethanol (B145695): A less toxic alternative to DMSO that can be effective, although it may have lower solubilizing capacity for highly lipophilic compounds.
-
Dimethylformamide (DMF): Another strong solvent, similar to DMSO, that can be used if solubility issues persist.
It is crucial to prepare a high-concentration stock solution in one of these organic solvents first. This stock can then be diluted into your aqueous experimental medium.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
A2: This is a common issue when working with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent from your stock solution in the final aqueous medium can help maintain solubility. However, be mindful of potential solvent toxicity to your cells or assay components.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous medium can help to form micelles and improve the solubility of hydrophobic compounds.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your aqueous buffer may significantly impact its solubility. Experiment with a range of pH values to find the optimal condition.
-
Sonication: Gentle sonication of the solution after dilution can help to break up aggregates and facilitate dissolution.
-
Warming: Cautiously warming the solution may improve solubility, but be aware of the potential for compound degradation at elevated temperatures.
Q3: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A3: For in vivo applications, formulation strategies are often necessary to achieve adequate bioavailability. Consider exploring the following:
-
Co-solvent Systems: A mixture of a primary solvent (like DMSO or ethanol) with other excipients such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or Cremophor® EL can create a more robust formulation that resists precipitation upon dilution in physiological fluids.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.
-
Liposomes or Nanoparticle Formulations: Encapsulating this compound within lipid-based or polymeric nanoparticles can significantly improve its solubility and pharmacokinetic profile.
Troubleshooting Guide: Solubility Issues
This table summarizes common problems and provides a structured approach to resolving them.
| Problem | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in the initial organic solvent. | Insufficient solvent volume or inadequate solvent strength. | Increase the volume of the solvent. Try a stronger solvent (e.g., switch from ethanol to DMSO). Gentle warming and vortexing may also help. |
| Precipitation occurs immediately upon dilution into aqueous media. | The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit. | Decrease the final concentration. Increase the percentage of the organic co-solvent in the final solution. Use a surfactant in the aqueous medium. |
| The solution is cloudy or hazy after dilution. | Formation of fine precipitates or aggregates. | Filter the solution through a 0.22 µm syringe filter. Try sonication to disperse aggregates. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of the compound. | Ensure complete dissolution before use. Prepare fresh dilutions for each experiment. Consider using a formulation approach (e.g., with cyclodextrins) to improve solubility and consistency. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Experimental Workflows
To aid in your experimental design, the following diagrams illustrate key decision-making processes.
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Decision tree for selecting an in vivo formulation strategy.
Technical Support Center: Optimizing Investigational Compound Dosage
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to assist with the optimization of dosage for an investigational compound in both in vitro and in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for our investigational compound?
A1: The primary mechanism involves the inhibition of a key kinase in a cellular signaling pathway. By binding to the kinase, it prevents the downstream phosphorylation of target proteins. This disruption can halt the progression of the cell cycle and may lead to apoptosis in rapidly dividing cells. The elucidation of a compound's precise mechanism of action is a critical step in the drug discovery process.[1]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration for a new compound is highly dependent on the specific cell line and the duration of the experiment. For initial dose-response experiments, a broad concentration range is recommended to determine the approximate effective range.[2][3] A common starting point is a logarithmic dilution series, for example, from 1 nM to 10 µM.[4] Subsequent experiments can then focus on a narrower range of concentrations around the initial estimate of the IC50 value.[5][6]
Q3: How should I prepare and store the compound's stock solutions?
A3: It is recommended to dissolve the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.[4] Always refer to the product data sheet for specific information on solubility and storage conditions.[7]
Q4: How do I determine the appropriate dosage for animal studies?
A4: Determining the correct dosage for in vivo studies is a complex process influenced by factors such as the animal's body weight, age, sex, and species.[8][9] Initial dose-finding studies, such as a maximum tolerated dose (MTD) study, are often conducted.[10] It is also common to start with doses extrapolated from effective in vitro concentrations, though direct conversion is not always accurate due to differences in metabolism and bioavailability.[11][12]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Cytotoxicity Observed | - The concentration range may be too low.- The incubation time might be insufficient.- The cell line could be resistant to the compound's mechanism of action. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM).- Increase the incubation time (e.g., up to 72 or 96 hours).- Verify the expression and activity of the target protein in your cell line. |
| High Variability Between Replicates | - Inconsistent cell seeding across wells.- "Edge effects" in the microplate, where evaporation concentrates the drug in outer wells.- Inaccurate pipetting during drug dilution or addition. | - Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.- Avoid using the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity.- Calibrate pipettes regularly and consider using reverse pipetting for viscous solutions. |
| Precipitation of Compound in Media | - The compound's solubility limit in the culture medium has been exceeded.- The solvent concentration (e.g., DMSO) is too high and is causing the compound to fall out of solution. | - Check the compound's solubility data. You may need to prepare a lower concentration stock solution.- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control. |
In Vivo Experiments
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Apparent Therapeutic Effect | - The administered dose is too low to reach effective concentrations at the target site.- The compound has poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance of the compound. | - Conduct a dose-escalation study to evaluate higher doses.- Perform pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.- Consider alternative routes of administration or formulation strategies to improve bioavailability. |
| Toxicity or Adverse Events Observed | - The administered dose exceeds the maximum tolerated dose (MTD).- The formulation vehicle may be causing toxicity.- Species-specific sensitivity to the compound. | - Reduce the dosage and frequency of administration.- Run a control group with the vehicle alone to assess its toxicity.- Consult literature for known species-specific sensitivities or consider using a different animal model.[11] |
| High Variability in Animal Responses | - Genetic variations within the animal population.- Inconsistent drug administration.- Differences in animal health, age, or weight.[8] | - Use a genetically homogenous animal strain if possible.- Ensure consistent and accurate dosing techniques for all animals.- Standardize the age and weight of the animals used in the study and monitor their health closely. |
Data Presentation
Table 1: Example of In Vitro Dose-Response Data
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| Cell Line A | 0 (Vehicle) | 100 ± 4.5 | 5.2 |
| 0.1 | 95.2 ± 5.1 | ||
| 1.0 | 70.3 ± 6.2 | ||
| 10.0 | 45.1 ± 3.9 | ||
| 100.0 | 15.8 ± 2.5 | ||
| Cell Line B | 0 (Vehicle) | 100 ± 5.3 | >100 |
| 0.1 | 98.1 ± 4.8 | ||
| 1.0 | 96.5 ± 5.5 | ||
| 10.0 | 92.3 ± 6.1 | ||
| 100.0 | 88.7 ± 4.9 |
Table 2: Example of In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 0 | 1500 ± 150 | 0 |
| Compound (Low Dose) | 10 | 1100 ± 120 | 26.7 |
| Compound (High Dose) | 50 | 650 ± 95 | 56.7 |
| Positive Control | 25 | 500 ± 80 | 66.7 |
Experimental Protocols
Protocol: In Vitro Dose-Response Cytotoxicity Assay
This protocol provides a general framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of an investigational compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and create a single-cell suspension.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).[13]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of the investigational compound in culture medium from your high-concentration stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only) for background measurement.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate 2X compound dilution to each well, resulting in a 1X final concentration.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
Cytotoxicity Measurement (Example with a Resazurin-based assay):
-
Add 20 µL of the Resazurin-based reagent to each well.
-
Incubate for 1-4 hours, or as recommended by the manufacturer, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the average background reading from the no-cell control wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: A generic kinase signaling pathway inhibited by an investigational compound.
Caption: Experimental workflow for a typical in vitro dose-response assay.
References
- 1. researchgate.net [researchgate.net]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Factors Affecting Drug Response in Animals [bivatec.com]
- 9. vetscraft.com [vetscraft.com]
- 10. researchgate.net [researchgate.net]
- 11. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 12. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FR121196 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR121196.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as N-(4-acetyl-1-piperazinyl)-p-fluorobenzenesulfonamide, is an experimental compound investigated for its potential as a cognitive enhancer.[1] Its primary mechanism of action is believed to involve the modulation of central cholinergic and serotonergic pathways, which are crucial for learning and memory processes.[2]
Q2: In what experimental models has this compound been tested?
This compound has been evaluated in rodent models of memory impairment. Commonly cited behavioral assays include the passive avoidance task and the radial arm maze to assess its effects on memory retention and spatial memory, respectively.[1]
Q3: What is a typical effective dose range for this compound in in vivo studies?
In studies with rats, this compound has been shown to ameliorate memory deficits at doses ranging from 0.1 to 10 mg/kg. It is important to note that the dose-response curve for this compound is often bell-shaped, meaning that efficacy may decrease at higher doses.[1][3]
Q4: How should this compound be prepared for in vivo administration?
Q5: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information regarding the comprehensive off-target profile of this compound. As with any experimental compound, it is crucial to consider the possibility of off-target effects and include appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect on memory in behavioral assays. | Improper Dosing: Due to the bell-shaped dose-response curve, doses that are too high or too low may result in a lack of efficacy.[1][3][9][10][11] | Perform a full dose-response study to determine the optimal effective dose for your specific experimental conditions. |
| Timing of Administration: The therapeutic window for cognitive enhancers can be narrow. | Optimize the time of administration relative to the training and testing phases of your behavioral paradigm. | |
| Compound Stability: The compound may have degraded if not stored properly or if the prepared solution is old. | Prepare fresh solutions for each experiment. Store the stock compound under recommended conditions (typically cool and dry). | |
| Unexpected behavioral changes in animals (e.g., hyperactivity, sedation). | Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own behavioral effects.[5] | Always include a vehicle-treated control group to account for any effects of the solvent. |
| Off-target Pharmacological Effects: The compound may be interacting with other neurotransmitter systems. | Monitor animals for a range of behavioral changes, not just the primary endpoint. Consider including additional behavioral tests to assess general activity, anxiety, etc. | |
| Precipitation of the compound in the dosing solution. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen vehicle. | Test the solubility of this compound in various biocompatible solvents and vehicle systems. Sonication or gentle warming may aid dissolution, but ensure the compound's stability under these conditions. |
Quantitative Data
Table 1: In Vivo Efficacy of this compound in Rat Models of Memory Impairment
| Model | Behavioral Task | Dose Range (mg/kg) | Observed Effect | Reference |
| Scopolamine-induced amnesia | Passive Avoidance | 0.1 - 10 | Amelioration of memory retention failure (bell-shaped response) | [1] |
| Nucleus basalis magnocellularis lesion | Passive Avoidance | 0.1 - 10 | Amelioration of memory retention failure (bell-shaped response) | [1] |
| Aged rats | Passive Avoidance | 0.1 - 10 | Amelioration of memory retention failure (bell-shaped response) | [1] |
| Scopolamine-induced amnesia | Radial Arm Maze | Not specified | Amelioration of spatial memory deficit (bell-shaped response) | [1] |
Experimental Protocols
1. Passive Avoidance Task
This protocol is a generalized procedure based on descriptions of passive avoidance experiments.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training (Day 1): A rat is placed in the light compartment. Once it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Administration: this compound or vehicle is administered at a predetermined time before or after the training session.
-
Testing (Day 2): The rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.
-
2. Radial Arm Maze Task
This protocol is a generalized procedure based on descriptions of radial arm maze experiments.
-
Apparatus: A central platform with several arms radiating outwards. A food reward can be placed at the end of some or all arms.
-
Procedure:
-
Habituation: Animals are familiarized with the maze over several days.
-
Training: Animals are trained to find food rewards located in specific arms. Spatial memory is assessed by recording which arms the animal enters. Re-entry into an arm where the reward has already been consumed is counted as an error.
-
Drug Challenge: An amnesic agent like scopolamine (B1681570) is administered, followed by this compound or vehicle.
-
Testing: The animal's performance in the maze is evaluated based on metrics such as the number of correct arm entries before the first error and the total number of errors.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the passive avoidance task.
References
- 1. Effect of this compound, a novel cognitive enhancer, on the memory impairment of rats in passive avoidance and radial arm maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucose enhancement of memory in elderly humans: an inverted-U dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
- 10. Physiological and pathological processes of synaptic plasticity and memory in drug discovery: Do not forget the dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Inverted “U-Shaped” Dose-Effect Relationships in Learning and Memory: Modulation of Arousal and Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of FR121196
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and improving the bioavailability of the investigational compound FR121196. Given that this compound exemplifies a compound with challenges in oral bioavailability, likely due to poor aqueous solubility, this guide offers structured advice and experimental protocols based on established pharmaceutical development strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may be limiting the oral bioavailability of this compound?
A1: The oral bioavailability of a compound like this compound is most commonly limited by poor aqueous solubility and/or low intestinal permeability. For many research compounds, poor solubility is the key challenge, which in turn leads to a low dissolution rate in the gastrointestinal fluids and consequently, minimal absorption into the bloodstream. Other factors can include first-pass metabolism in the gut wall or liver.
Q2: What are the initial steps to consider when encountering low bioavailability with this compound in preclinical studies?
A2: Initially, it is crucial to confirm the solid-state properties of your this compound batch, including its purity, crystallinity, and particle size. Subsequently, evaluating the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) is recommended. This foundational data will guide the selection of an appropriate bioavailability enhancement strategy.
Q3: What are the main strategies for improving the bioavailability of poorly soluble compounds like this compound?
A3: Several techniques can be employed to enhance the bioavailability of poorly water-soluble drugs.[1][2][3][4] These can be broadly categorized as:
-
Physical Modifications: Reducing the particle size to increase surface area (micronization, nanosuspension).[4]
-
Formulation Approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.[2]
-
Lipid-Based Formulations: Dissolving this compound in oils, surfactants, or co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1]
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.[5]
-
-
Chemical Modifications: Creating a more soluble prodrug or salt form of this compound.[2]
Troubleshooting Guide: Low Bioavailability of this compound
This guide provides a structured approach to diagnosing and resolving common issues related to the low in vivo bioavailability of this compound.
| Problem/Observation | Potential Cause | Suggested Action |
| Very low plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution. | 1. Determine the solubility of this compound in simulated gastric and intestinal fluids. 2. If solubility is low, proceed with a formulation strategy to enhance it, such as preparing a nanosuspension or a solid dispersion. |
| High variability in plasma concentrations between test subjects. | Inconsistent dissolution; food effects. | 1. Standardize feeding conditions during in vivo studies. 2. Consider a formulation that is less dependent on gastrointestinal conditions, such as a self-emulsifying drug delivery system (SEDDS). |
| Adequate in vitro solubility but still low in vivo bioavailability. | Low intestinal permeability or high first-pass metabolism. | 1. Conduct in vitro permeability assays (e.g., Caco-2). 2. If permeability is low, investigate the potential for co-administration with a permeation enhancer. 3. If permeability is adequate, assess the metabolic stability of this compound in liver microsomes. |
| Precipitation of this compound observed in the gastrointestinal tract post-mortem. | Supersaturation followed by precipitation from a formulation. | 1. Incorporate a precipitation inhibitor into your formulation (e.g., HPMC in a solid dispersion). 2. Reduce the drug loading in the formulation to avoid reaching concentrations significantly above the saturation solubility in vivo. |
Data Presentation
Table 1: Illustrative Solubility Data for this compound in Various Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 0.1 |
| 0.1 N HCl (SGF) | 37 | 0.2 |
| pH 6.8 Buffer (SIF) | 37 | < 0.1 |
| FaSSIF | 37 | 0.5 |
| FeSSIF | 37 | 2.1 |
FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations (Illustrative Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Nanosuspension | 10 | 250 ± 50 | 1.0 | 1500 ± 300 | 600 |
| Solid Dispersion | 10 | 400 ± 80 | 1.0 | 2200 ± 450 | 880 |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
-
Particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving Poloxamer 407 in deionized water.
-
Create a pre-suspension by dispersing this compound in the stabilizer solution at a concentration of 5% w/v.
-
Add the pre-suspension and an equal volume of milling media to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 2-4 hours at a controlled temperature (e.g., 4°C).
-
Periodically withdraw samples to measure the particle size distribution.
-
Continue milling until the desired mean particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30)
-
Organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Completely dissolve both this compound and PVP K30 in the organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for drug content, amorphous nature (by XRD or DSC), and dissolution rate compared to the pure drug.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for low bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. erpublications.com [erpublications.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Technical Support Center: FR121196
Important Notice: Information regarding the compound designated as "FR121196" is not available in publicly accessible scientific literature or chemical databases. This designation may be an internal development code, a non-public identifier, or a potential typographical error. Without a confirmed chemical identity, providing specific data on stability, degradation, or biological pathways is not possible.
For accurate technical support, please verify the compound's name, CAS number, or provide any alternative identifiers.
General Guidance for Compound Stability in Solution (Illustrative)
While specific data for this compound is unavailable, this guide provides a general framework and frequently asked questions for assessing the stability of research compounds in solution. The principles and methodologies outlined below are broadly applicable in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are the common factors that affect the stability of a compound in solution?
A1: Several factors can influence the stability of a compound in solution, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact solubility and stability. Protic solvents, for example, can participate in solvolysis reactions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause degradation for some molecules and may lead to precipitation.
Q2: How can I determine the stability of my compound in a specific solvent?
A2: A preliminary stability study is recommended. This typically involves dissolving the compound in the desired solvent at a known concentration and monitoring its purity over time under controlled conditions (e.g., specific temperature and light exposure). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to quantify the parent compound and detect any degradation products.
Q3: What are the best practices for storing solutions of research compounds?
A3: To maximize stability, solutions should generally be:
-
Stored at low temperatures (e.g., -20°C or -80°C).
-
Protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen, especially for oxygen-sensitive compounds.
-
Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound precipitates out of solution. | Poor solubility in the chosen solvent. | - Try a different solvent or a co-solvent system.- Gentle warming or sonication may help redissolve the compound, but be mindful of potential degradation.- Prepare a more dilute solution. |
| Loss of compound potency or activity over time. | Chemical degradation. | - Review storage conditions (temperature, light, oxygen exposure).- Perform a stability study to identify the degradation rate and pathways.- Prepare fresh solutions for critical experiments. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Characterize the degradation products to understand the degradation pathway.- Adjust solution pH, protect from light, or add antioxidants to mitigate the specific degradation route. |
Experimental Protocols
General Protocol for Assessing Solution Stability
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to the final experimental concentration in the desired aqueous buffer or media.
-
Time-Point Sampling: Aliquot the working solution into separate vials for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Store the aliquots under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Sample Analysis: At each time point, quench the reaction if necessary (e.g., by adding acetonitrile) and analyze the sample by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the initial compound concentration remaining versus time to determine the stability profile.
Visualizing Experimental Workflows
Below is a generalized workflow for assessing compound stability.
Caption: A generalized workflow for assessing the stability of a compound in solution.
How to minimize variability in FR121196 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in studies involving the cognitive enhancer FR121196 (also known as FK-960).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as FK-960, is a piperazine (B1678402) derivative that has been investigated for its cognitive-enhancing properties. Its chemical name is N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide. The primary mechanism of action of this compound is believed to involve the enhancement of hippocampal monoaminergic, particularly serotonergic, neurotransmission. It also appears to promote long-term potentiation, a key cellular mechanism underlying learning and memory, through the activation of somatostatinergic neurons in the hippocampus.
Q2: What are the common experimental applications of this compound?
This compound has been primarily evaluated in preclinical in vivo studies using rodent models to assess its efficacy in ameliorating memory deficits. Common behavioral assays used in these studies include the passive avoidance task and the radial arm maze, which are designed to evaluate learning and memory.
Q3: How should this compound be stored and handled to ensure stability?
To maintain its stability and minimize experimental variability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.
Q4: In what solvent can this compound be dissolved for experimental use?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing solutions for in vivo administration, it is crucial to use a well-tolerated vehicle and to be mindful of the final concentration of DMSO, as it can have its own biological effects.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments and provides guidance on how to mitigate them.
In Vivo Studies
Issue 1: High variability in behavioral outcomes in rodent models.
High variability in behavioral tests is a common challenge in neuroscience research and can obscure the true effects of a compound.
-
Potential Causes & Solutions:
Cause Solution Genetic Variability Use a single, well-characterized rodent strain for all experiments. Report the specific strain, sex, age, and weight of the animals used. Environmental Factors Maintain consistent housing conditions, including light-dark cycles, temperature, and enrichment. Acclimate animals to the testing room and equipment before starting the experiment. Handling Stress Handle animals consistently and gently to minimize stress, which can significantly impact cognitive performance. Experimenter Bias Whenever possible, blind the experimenter to the treatment groups to prevent unconscious bias in handling and data scoring. Circadian Rhythms Conduct behavioral testing at the same time of day for all animals to control for variations in performance due to circadian rhythms.
Issue 2: Inconsistent results in the passive avoidance task.
The passive avoidance task is sensitive to subtle procedural variations.
-
Potential Causes & Solutions:
Cause Solution Inconsistent Shock Intensity Ensure the shock intensity is calibrated and consistent across all animals. Report the exact intensity and duration of the footshock. Variable Latency to Enter Dark Compartment The time it takes for an animal to initially enter the dark compartment can vary. Allow for a consistent habituation period in the light compartment before the door is opened. Contextual Fear Conditioning Ensure the testing apparatus is thoroughly cleaned between animals to remove olfactory cues that could influence behavior.
Issue 3: Difficulty in interpreting results from the radial arm maze.
The radial arm maze assesses spatial learning and memory, which can be influenced by multiple factors.
-
Potential Causes & Solutions:
Cause Solution Lack of Distinct Spatial Cues The testing room should contain prominent, stable visual cues to aid in spatial navigation. Ensure these cues are visible from the maze. Odor Trails Clean the arms of the maze between trials to prevent animals from using olfactory cues to locate the reward. Motivational Differences If using food rewards, ensure a consistent level of food deprivation across all animals to maintain motivation.
General Compound Administration
Issue 4: Poor solubility or precipitation of this compound during administration.
-
Potential Causes & Solutions:
Cause Solution Improper Vehicle This compound is soluble in DMSO. For in vivo studies, prepare a stock solution in DMSO and then dilute it with a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol) to a final concentration where the compound remains in solution and the vehicle is well-tolerated by the animals. Precipitation upon Dilution When diluting the DMSO stock, add the stock solution to the vehicle slowly while vortexing to prevent precipitation. It may be necessary to perform a small-scale solubility test with the final formulation before preparing the bulk solution. Temperature Effects Prepare solutions at room temperature and ensure they remain at a stable temperature during the experiment to prevent precipitation due to temperature changes.
Experimental Protocols
In Vivo Passive Avoidance Task in Rats
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Animal Model: Male Wistar rats (200-250g).
-
Apparatus: A two-compartment passive avoidance box with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
-
Drug Preparation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentrations. The final DMSO concentration should not exceed 5%.
-
-
Experimental Procedure:
-
Acquisition Trial:
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) 30 minutes before the trial.
-
Place the rat in the light compartment of the apparatus.
-
After a 60-second habituation period, open the guillotine door.
-
Once the rat enters the dark compartment with all four paws, close the door and deliver a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the rat to its home cage.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rat back into the light compartment.
-
After a 60-second habituation period, open the guillotine door.
-
Record the latency to enter the dark compartment (up to a maximum of 300 seconds). An increased latency is indicative of improved memory retention.
-
-
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Putative signaling pathway for this compound-mediated cognitive enhancement.
Technical Support Center: FR121196 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FR121196. The information is based on published findings and general best practices for in vivo cognitive research.
General Information & FAQs
Q1: What is this compound? A1: this compound, or N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, is a novel cognitive enhancer.[1] Studies have shown its potential to ameliorate memory retention failures in various rat models of amnesia.[1]
Q2: In which animal models has this compound been tested? A2: this compound has been evaluated in rat models of memory impairment, including scopolamine-induced amnesia, nucleus basalis magnocellularis (NBM)-lesioned models, and aged rats.[1] The primary behavioral tasks used were the passive avoidance task and the radial arm maze.[1]
Q3: What is the effective dose range for this compound in rats? A3: In passive avoidance tasks, this compound has been shown to be effective in doses ranging from 0.1 to 10 mg/kg, exhibiting a bell-shaped dose-response curve.[1] This means that the therapeutic effect may decrease at doses higher than the optimal range.
Q4: Does this compound have a stimulant effect on locomotor activity? A4: No. Unlike stimulants such as methamphetamine, this compound was found to not increase locomotor activities in rats at doses up to 10 mg/kg.[1]
Troubleshooting Guides
Issue 1: I am not observing the expected cognitive enhancement with this compound in my behavioral task.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | The dose-response for this compound is bell-shaped.[1] If you are using a high dose, the effect may be diminished. We recommend running a full dose-response study (e.g., 0.1, 1.0, 5.0, 10 mg/kg) to determine the optimal dose for your specific model and experimental conditions. |
| Timing of Administration | The pre-training administration time is critical. Ensure the compound is administered with sufficient time to reach peak bioavailability before the training or testing session begins. Review pharmacokinetic data if available, or test several time points (e.g., 30, 60, 90 minutes pre-task). |
| Animal Stress | High levels of stress can confound the results of cognitive tasks. Ensure proper animal handling, acclimatization to the facility, and habituation to the experimental room and apparatus before starting the experiment. |
| Model Induction Failure | If using a chemically-induced model of amnesia (e.g., scopolamine), verify the efficacy of the amnesic agent. Include a vehicle + amnesic agent control group to confirm that a memory deficit is being successfully induced. |
Issue 2: My results show high variability between subjects in the this compound-treated group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure the route of administration (e.g., intraperitoneal, oral gavage) is consistent and performed accurately for all animals. Inconsistent injection volumes or improper technique can lead to variable drug absorption. |
| Environmental Inconsistencies | For spatial memory tasks like the radial arm maze, ensure that extra-maze cues (posters, equipment) remain constant throughout the study. Variations in lighting, noise, or odors can affect animal performance. |
| Insufficient Habituation | Animals that are not properly habituated to the testing environment may display anxiety-related behaviors that interfere with task performance. Increase the duration or number of habituation sessions. |
Data Summary
The following table summarizes the effects of this compound compared to other compounds in various rat models of memory impairment as described in the literature.
| Compound | Dose Range (mg/kg) | Amnesia Model | Behavioral Task | Observed Effect |
| This compound | 0.1 - 10 | Scopolamine-Treated | Passive Avoidance | Ameliorated memory failure (Bell-shaped response)[1] |
| NBM-Lesioned | Passive Avoidance | Ameliorated memory failure (Bell-shaped response)[1] | ||
| Aged Rats | Passive Avoidance | Ameliorated memory failure (Bell-shaped response)[1] | ||
| Scopolamine-Treated | Radial Arm Maze | Ameliorated memory deficit (Bell-shaped response)[1] | ||
| Methamphetamine | 0.1 - 10 | Scopolamine-Treated | Passive Avoidance | Ameliorated memory failure (Bell-shaped response)[1] |
| Scopolamine-Treated | Radial Arm Maze | Worsened memory deficit[1] | ||
| Physostigmine | 0.01 - 1.0 | Scopolamine-Treated | Passive Avoidance | Attenuated amnesia[1] |
| NBM-Lesioned | Passive Avoidance | Little to no effect[1] | ||
| Aged Rats | Passive Avoidance | Little to no effect[1] | ||
| Scopolamine-Treated | Radial Arm Maze | Ameliorated deficit[1] |
Experimental Protocols
Protocol: Passive Avoidance Task for Assessing Memory Enhancement
This protocol describes a step-through passive avoidance task to evaluate the effects of this compound on memory in a scopolamine-induced amnesia model.
1. Apparatus:
-
A two-chambered box with a light and a dark compartment, separated by a guillotine door.
-
The floor of the dark chamber is equipped with an electric grid for delivering a mild foot shock.
2. Animal Subjects and Habituation:
-
Male Wistar rats (250-300g).
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Handle all animals for 5 minutes daily for 5 days prior to the experiment to reduce stress.
-
Acclimatize animals to the experimental room for at least 1 hour before each session.
3. Experimental Procedure:
-
Day 1: Training (Acquisition Trial)
-
Administer the vehicle or this compound at the desired dose (e.g., 1.0 mg/kg, i.p.).
-
30 minutes after treatment, administer scopolamine (B1681570) (1.0 mg/kg, i.p.) to induce amnesia. Control groups receive a saline injection.
-
30 minutes after the scopolamine injection, place the rat in the light compartment, facing away from the door.
-
After a 10-second habituation period, the guillotine door opens.
-
Record the latency for the rat to enter the dark compartment with all four paws (step-through latency).
-
Once the rat enters, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Remove the rat from the apparatus 10 seconds after the shock and return it to its home cage.
-
-
Day 2: Testing (Retention Trial)
-
24 hours after the training trial, place the rat back into the light compartment.
-
The guillotine door opens after 10 seconds.
-
Record the step-through latency to enter the dark compartment, up to a maximum cutoff time (e.g., 300 seconds).
-
No foot shock is delivered during the testing trial.
-
4. Data Analysis:
-
Compare the step-through latencies between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
A significantly longer latency in the this compound-treated group compared to the scopolamine-only group indicates amelioration of the memory deficit.
Visualized Pathways & Workflows
Caption: Hypothetical signaling pathway for this compound's cognitive enhancement effects.
References
Technical Support Center: Investigational Compound FR121196 Toxicity and Safety Profile
Important Notice: Publicly available information regarding the specific toxicity and safety profile of a compound designated "FR121196" is not available at this time. The following technical support guide is a generalized framework designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the toxicological profile of a new chemical entity. The methodologies, data presentation, and signaling pathways described are illustrative and based on standard practices in preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to evaluating the preclinical toxicity of a new investigational drug like this compound?
A1: The preclinical safety evaluation of a new investigational drug is a systematic process designed to identify potential toxicities before administration to humans. The primary goals are to determine a safe starting dose for clinical trials, identify target organs for toxicity, and establish parameters for clinical monitoring.[1][2] This process typically involves a tiered approach, starting with in vitro assays and progressing to in vivo studies in relevant animal models.[1][3]
Q2: What are the initial in vitro assays that should be conducted to assess the toxicity of this compound?
A2: Initial in vitro toxicity testing provides crucial early insights into the potential liabilities of a compound. Key assays include:
-
Cytotoxicity assays: To determine the concentration at which the compound kills cells (e.g., using cell lines like HepG2 for liver toxicity).
-
Genotoxicity assays: To assess the potential of the compound to damage genetic material (e.g., Ames test, in vitro micronucleus assay).
-
hERG channel assay: To evaluate the risk of cardiac arrhythmia.
-
CYP450 inhibition and induction assays: To assess the potential for drug-drug interactions.
Q3: What types of in vivo studies are necessary to establish a safety profile for this compound?
A3: In vivo studies are conducted to understand the effects of the compound on a whole organism. These studies are typically performed in compliance with Good Laboratory Practice (GLP) guidelines.[1] Key in vivo studies include:
-
Acute toxicity studies: To determine the effects of a single, high dose of the compound and to determine the maximum tolerated dose (MTD) and lethal dose (LD50).
-
Repeat-dose toxicity studies (sub-acute to chronic): To evaluate the toxic effects of repeated administration of the compound over various durations (e.g., 14-day, 28-day, 90-day). These studies help identify target organs of toxicity and establish the No-Observed-Adverse-Effect Level (NOAEL).
-
Safety pharmacology studies: To investigate the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[4]
-
Toxicokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites, and to correlate these with observed toxicities.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in initial in vitro screens for this compound.
-
Possible Cause: The compound may have a mechanism of action that is broadly cytotoxic, or it may be acting on an off-target that is essential for cell viability.[5]
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the assay with a freshly prepared compound stock to rule out experimental error.
-
Test in multiple cell lines: Determine if the cytotoxicity is specific to certain cell types or a general effect.
-
Investigate the mechanism of cell death: Conduct assays to determine if the cell death is due to apoptosis or necrosis.
-
Structure-Activity Relationship (SAR) analysis: If medicinal chemistry support is available, investigate if analogues of the compound show reduced cytotoxicity while retaining desired activity.
-
Issue 2: Unexpected adverse effects are observed during in vivo studies with this compound.
-
Possible Cause: The adverse effects could be due to on-target toxicity (exaggerated pharmacology), off-target toxicity, or the formation of a toxic metabolite.
-
Troubleshooting Steps:
-
Dose-response relationship: Characterize the dose-dependency of the adverse effect. Is it observed at or near the intended therapeutic exposure?
-
Histopathology: Conduct a thorough histopathological examination of all major organs to identify any tissue damage.
-
Metabolite profiling: Analyze plasma and tissue samples to identify any major metabolites and assess their potential toxicity.
-
Consult relevant literature: Research if similar compounds or compounds with a similar mechanism of action are known to cause such effects.
-
Quantitative Toxicity Data
Table 1: Illustrative In Vitro Toxicity Profile of an Investigational Compound
| Assay | Test System | Endpoint | Result |
| Cytotoxicity | HepG2 cells | IC50 | 15 µM |
| Genotoxicity (Ames) | S. typhimurium | Fold increase over control | < 2 (Negative) |
| hERG Inhibition | CHO cells | IC50 | > 30 µM |
| CYP3A4 Inhibition | Human liver microsomes | IC50 | 25 µM |
Table 2: Illustrative In Vivo Acute Toxicity Data of an Investigational Compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Intravenous | 150 | 135 - 165 | Lethargy, ataxia |
| Rat | Oral | > 2000 | N/A | No significant findings |
Experimental Protocols
Protocol 1: General Procedure for a 28-Day Repeat-Dose Toxicity Study in Rats
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose of this compound
-
Group 3: Mid dose of this compound
-
Group 4: High dose of this compound
-
(Optional) Satellite groups for toxicokinetic analysis and reversibility assessment.
-
-
Administration: Daily administration of the compound or vehicle for 28 consecutive days via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Monitoring:
-
Daily: Clinical signs of toxicity, mortality, and morbidity.
-
Weekly: Body weight, food consumption.
-
Periodic: Ophthalmoscopy, detailed clinical observations.
-
-
Terminal Procedures (Day 29):
-
Blood collection: For hematology and clinical chemistry analysis.
-
Necropsy: Gross pathological examination of all organs.
-
Organ weights: Weighing of key organs (e.g., liver, kidneys, heart, brain).
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups, and any target organs identified in other dose groups.
-
Visualizations
Caption: A generalized workflow for preclinical safety assessment of an investigational drug.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Preclinical Safety Considerations for the Development of Antibody-Based Therapeutics | Semantic Scholar [semanticscholar.org]
- 4. aemps.gob.es [aemps.gob.es]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FR121196 and Donepezil for Memory Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two compounds with putative memory-enhancing properties: FR121196, a novel piperazine (B1678402) derivative, and donepezil (B133215), a well-established acetylcholinesterase inhibitor. The following sections objectively compare their mechanisms of action, and performance in preclinical models of memory impairment, supported by experimental data.
Mechanisms of Action: Distinct Pathways to Memory Enhancement
This compound and donepezil enhance cognitive function through fundamentally different signaling pathways. Donepezil directly targets the cholinergic system, while this compound modulates monoaminergic and somatostatinergic systems.
Donepezil: As a reversible inhibitor of acetylcholinesterase (AChE), donepezil increases the synaptic availability of acetylcholine (B1216132) (ACh).[1][2] ACh is a critical neurotransmitter for learning and memory.[2] By preventing its breakdown, donepezil enhances cholinergic neurotransmission, which is known to be compromised in conditions like Alzheimer's disease.[2]
This compound: This compound is thought to ameliorate memory deficits by acting on hippocampal monoaminergic, possibly serotonergic, neurons. Furthermore, it enhances long-term potentiation (LTP), a cellular correlate of memory, in the mossy fiber-CA3 pathway of the hippocampus through the activation of somatostatinergic neurons.
Preclinical Efficacy in Animal Models of Memory Impairment
Both this compound and donepezil have demonstrated efficacy in rodent models of scopolamine-induced amnesia, a common preclinical screen for potential memory-enhancing drugs. Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits, mimicking aspects of cholinergic dysfunction.
Table 1: Comparison of this compound and Donepezil in the Passive Avoidance Task (Scopolamine-Induced Amnesia in Rats)
| Compound | Dose Range (mg/kg) | Effect on Scopolamine-Induced Amnesia | Optimal Dose (mg/kg) | Study Animal |
| This compound | 0.1 - 10 | Ameliorated memory retention failure (bell-shaped dose-response) | Not explicitly stated, but efficacy observed within the dose range. | Rat |
| Donepezil | 0.1 - 2.0 | Attenuated memory impairment | ~1.0 | Rat[3] |
Table 2: Comparison of this compound and Donepezil in the Morris Water Maze Task (Scopolamine-Induced Amnesia in Rats)
| Compound | Dose Range (mg/kg, i.p.) | Effect on Scopolamine-Induced Memory Deficit | Optimal Dose (mg/kg) | Study Animal |
| This compound | 0.1 - 1.0 | Ameliorated memory deficits | Not explicitly stated, but efficacy observed within the dose range. | Rat |
| Donepezil | 3.0 | Showed a significant increase in escape latency | 3.0 | Rat[1][4] |
Effects on Hippocampal Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism that underlies synaptic plasticity, learning, and memory. Both compounds have been shown to modulate LTP, albeit in different hippocampal pathways.
Table 3: Comparison of the Effects of this compound and Donepezil on Long-Term Potentiation (LTP)
| Compound | Hippocampal Pathway | Concentration Range | Effect on LTP | Optimal Concentration |
| This compound | Mossy Fiber-CA3 | 10⁻⁹ - 10⁻⁶ M | Significantly augmented the magnitude of LTP (bell-shaped dose-response) | 10⁻⁷ M |
| Donepezil | CA1 | 0.1 - 10 µM | Modulated LTP with a bell-shaped dose-response curve | 0.5 µM[5] |
Experimental Protocols
Behavioral Assays: Scopolamine-Induced Amnesia Models
Passive Avoidance Task:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: A rat is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial (24 hours later): The rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive stimulus.
-
-
Drug Administration: Scopolamine is typically administered intraperitoneally (i.p.) before the acquisition trial to induce amnesia. The test compounds (this compound or donepezil) are administered prior to scopolamine.
Morris Water Maze:
-
Apparatus: A large circular pool filled with opaque water, containing a hidden platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Drug Administration: Scopolamine is administered before the trials to impair spatial learning and memory. Test compounds are given before scopolamine.[1][4]
Electrophysiology: In Vitro Hippocampal Slice Recordings
-
Preparation: Hippocampal slices are prepared from rodent brains and maintained in an artificial cerebrospinal fluid (aCSF).
-
Recording: Extracellular field potentials are recorded from the CA1 or CA3 region of the hippocampus using a microelectrode.
-
Stimulation: A stimulating electrode is placed to activate the desired synaptic pathway (e.g., Schaffer collaterals for CA1 LTP, mossy fibers for CA3 LTP).
-
LTP Induction: A high-frequency tetanus stimulation is delivered to induce LTP.
-
Drug Application: this compound or donepezil is bath-applied to the hippocampal slices before and during the tetanus stimulation to assess their effects on LTP induction and maintenance.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathway of Donepezil.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for behavioral assays.
Summary and Conclusion
This compound and donepezil represent two distinct pharmacological approaches to memory enhancement. Donepezil's mechanism is well-defined, targeting the cholinergic system by inhibiting acetylcholinesterase. Its efficacy in preclinical models of cholinergic deficit is established. This compound, on the other hand, appears to act through a more complex modulation of monoaminergic and somatostatinergic systems, leading to enhanced synaptic plasticity in the hippocampus.
While direct comparative studies are lacking, the available preclinical data suggests that both compounds are effective in reversing scopolamine-induced memory impairments in rodents. However, their different mechanisms of action imply that they may be suitable for different underlying causes of memory dysfunction. Further research, including head-to-head comparative studies and investigation into the effects of this compound in a broader range of memory models, is warranted to fully elucidate its therapeutic potential relative to established treatments like donepezil.
References
- 1. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donepezil in a Narrow Concentration Range Augments Control and Impaired by Beta-Amyloid Peptide Hippocampal LTP in NMDAR-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FR121196 and Other Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel cognitive enhancer FR121196 against established nootropic agents, including the acetylcholinesterase inhibitor Donepezil, the wakefulness-promoting agent Modafinil, and the ampakine CX-516. The comparison focuses on preclinical data primarily from rodent models, highlighting mechanisms of action and efficacy in established cognitive paradigms.
Executive Summary
This compound, a piperazine (B1678402) derivative, has demonstrated pro-cognitive effects in preclinical models of memory impairment. Its mechanism of action appears to be distinct from classical cognitive enhancers, potentially involving the modulation of hippocampal monoaminergic (possibly serotonergic) and somatostatinergic systems, leading to enhanced long-term potentiation (LTP)[1]. This contrasts with the cholinergic mechanism of Donepezil, the complex dopaminergic and multi-neurotransmitter effects of Modafinil, and the glutamatergic modulation by CX-516. While direct comparative studies are limited, this guide synthesizes available data to offer a preliminary assessment of their relative profiles.
Quantitative Data Comparison
Due to the limited availability of full-text articles for this compound, a comprehensive quantitative comparison is challenging. The following table summarizes the qualitative findings from available abstracts and compares them to the known effects of Donepezil, Modafinil, and CX-516.
| Parameter | This compound | Donepezil | Modafinil | CX-516 (Ampakine) |
| Primary Mechanism | Putative somatostatin (B550006) and serotonin (B10506) modulator | Acetylcholinesterase (AChE) inhibitor | Dopamine transporter (DAT) inhibitor; influences norepinephrine, glutamate, and GABA systems | Positive allosteric modulator of AMPA receptors |
| Key Signaling Pathway | Somatostatin receptor signaling cascade | Cholinergic signaling enhancement | Dopaminergic and other neurotransmitter pathways | Glutamatergic signaling enhancement |
| Effect on Scopolamine-Induced Amnesia | Ameliorates memory deficits in passive avoidance and radial arm maze tasks | Reverses memory deficits | Improves working memory | Not a primary model for this compound class |
| Effect on Age-Related Cognitive Decline | Ameliorates memory failure in aged rats | Improves cognition in Alzheimer's disease models | Limited data in age-related decline models | Improves memory in aged rats |
| Effect on Working Memory | Improves performance in radial arm maze | Improves working memory in cholinergically depleted rats[2] | Improves spatial working memory in Morris Water Maze and radial arm maze[3][4] | Enhances short-term memory in delayed-nonmatch-to-sample task[5] |
| Effect on Long-Term Potentiation (LTP) | Enhances LTP in the mossy fiber-CA3 pathway[1] | Facilitates LTP | Limited direct evidence | Potently facilitates LTP |
| Psychostimulant Activity | Does not increase locomotor activity | No significant psychostimulant effects | Wakefulness-promoting; can increase locomotor activity | Generally low psychostimulant properties |
Experimental Protocols
Detailed experimental protocols for the this compound studies are not publicly available in full. The following are generalized protocols for the key behavioral assays mentioned in the literature for this compound and the comparator compounds.
Passive Avoidance Test
This task assesses fear-motivated long-term memory.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: A rodent is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.
-
Retention Trial: 24 hours later, the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.
-
Drug Administration: The compound of interest is typically administered before the acquisition trial to assess its effect on memory formation or before the retention trial to evaluate its effect on memory retrieval.
Radial Arm Maze Test
This maze is used to evaluate spatial working and reference memory.
-
Apparatus: A central platform with multiple arms radiating outwards. Some arms are baited with a food reward.
-
Procedure: A food-deprived rodent is placed on the central platform and is allowed to explore the arms to find the food.
-
Memory Assessment:
-
Working memory is assessed by the ability of the animal to remember which arms it has already visited within a single trial, avoiding re-entry into depleted arms.
-
Reference memory is evaluated by the animal's ability to learn and remember which arms are consistently baited across multiple trials.
-
-
Drug Administration: The test compound is administered before the maze trials to assess its impact on these memory functions.
Delayed Nonmatching-to-Sample (DNMS) Task
This task is often used in non-human primates to assess recognition memory.
-
Apparatus: A testing chamber with a stimulus presentation screen.
-
Sample Phase: The animal is presented with a "sample" object. After a response to the sample, it is removed.
-
Delay Phase: A variable time delay occurs.
-
Choice Phase: The animal is presented with the original sample object and a novel object. A reward is given for choosing the novel ("nonmatching") object.
-
Memory Assessment: Performance is measured by the accuracy of choosing the novel object across different delay intervals.
-
Drug Administration: The drug is administered before the testing session to evaluate its effect on recognition memory.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the putative and established signaling pathways for this compound and the comparator cognitive enhancers.
Caption: Putative signaling pathway for this compound.
Caption: Mechanism of action for Donepezil.
Caption: Primary mechanism of action for Modafinil.
Caption: Mechanism of action for CX-516.
Conclusion
This compound presents a novel mechanistic approach to cognitive enhancement, potentially targeting somatostatinergic and serotonergic pathways. Preclinical data, though limited in public accessibility, suggest efficacy in models of cholinergic dysfunction and aging. Its profile, notably lacking in psychostimulant effects, differentiates it from agents like Modafinil. Compared to the established cholinergic mechanism of Donepezil and the glutamatergic potentiation of ampakines like CX-516, this compound offers a new avenue for therapeutic development. Further research, including direct comparative studies and elucidation of its precise molecular targets, is warranted to fully understand its therapeutic potential for cognitive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Invariant Delayed-Match-to-Sample Task [bio-protocol.org]
- 3. noldus.com [noldus.com]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Nootropic Effects of FR121196: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
FR121196, a novel piperazine (B1678402) derivative, has demonstrated potential as a cognitive enhancer in preclinical studies. This guide provides an objective comparison of its performance with other nootropic agents, supported by available experimental data. Detailed methodologies for key experiments are presented to facilitate replication and further investigation.
Comparative Efficacy of this compound
This compound has been primarily evaluated for its ability to ameliorate memory deficits in rodent models. The following tables summarize the quantitative data from key studies, comparing its effects to other cognitive enhancers.
Table 1: Effect of this compound and Other Nootropics on Scopolamine-Induced Amnesia in the Passive Avoidance Task
| Compound | Dosage (mg/kg) | Animal Model | Effect on Memory Retention | Citation |
| This compound | 0.1 - 10 | Young Rats (Scopolamine-induced amnesia) | Ameliorated memory failure (bell-shaped dose-response) | [1] |
| Methamphetamine | 0.1 - 10 | Young Rats (Scopolamine-induced amnesia) | Ameliorated memory failure (bell-shaped dose-response) | [1] |
| Physostigmine (B191203) | 0.01 - 1.0 | Young Rats (Scopolamine-induced amnesia) | Attenuated amnesia | [1] |
Table 2: Effect of this compound and Other Nootropics on Spatial Memory in the Radial Arm Maze Task
| Compound | Dosage (mg/kg) | Animal Model | Effect on Spatial Memory (First Correct Choices & Number of Errors) | Citation |
| This compound | Not specified | Young Rats (Scopolamine-induced deficit) | Ameliorated memory deficit (bell-shaped dose-response) | [1] |
| Methamphetamine | Not specified | Young Rats (Scopolamine-induced deficit) | Worsened memory deficit | [1] |
| Physostigmine | Not specified | Young Rats (Scopolamine-induced deficit) | Ameliorated memory deficit | [1] |
Experimental Protocols
Passive Avoidance Test
This test assesses fear-motivated long-term memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: 24 hours later, the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
Figure 1: Workflow of the Passive Avoidance Test.
Radial Arm Maze Test
This test evaluates spatial working and reference memory.
Apparatus: An elevated central platform with eight arms radiating outwards. Some arms are baited with a food reward.
Procedure:
-
Habituation: Animals are familiarized with the maze and food rewards.
-
Training/Testing: Animals are placed on the central platform and allowed to explore the arms. The sequence of arm entries and the number of visits to baited and unbaited arms are recorded. Re-entry into an already visited arm is considered a working memory error, while entry into a consistently unbaited arm is a reference memory error.
Figure 2: Logical flow of the Radial Arm Maze Test.
Proposed Mechanism of Action of this compound
The precise signaling pathway of this compound is not fully elucidated. However, preclinical evidence suggests a multi-faceted mechanism involving the enhancement of hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory. This process appears to be mediated through the interplay of somatostatinergic, cholinergic, and serotonergic systems.
This compound is thought to activate somatostatinergic neurons in the hippocampus.[1] Somatostatin (B550006), in turn, can modulate cholinergic and serotonergic neurotransmission, both of which are critical for cognitive function. The enhancement of LTP in the mossy fiber-CA3 pathway is a key downstream effect.[1]
Figure 3: Proposed mechanism of this compound action.
Comparison with Other Nootropic Mechanisms
Physostigmine: As an acetylcholinesterase inhibitor, physostigmine increases the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This direct cholinomimetic effect contrasts with the proposed indirect modulatory action of this compound.
Methamphetamine: This psychostimulant primarily acts by increasing the release and blocking the reuptake of dopamine (B1211576) and other monoamines.[2][3][4][5][6] While it can show some cognitive-enhancing effects at low doses, its mechanism is distinct from the somatostatin-mediated pathway of this compound and it carries a high potential for abuse and neurotoxicity.[2][3][4][5][6]
Conclusion
This compound demonstrates promising nootropic effects in preclinical models of cognitive impairment. Its unique proposed mechanism of action, involving the modulation of somatostatinergic pathways to enhance hippocampal LTP, distinguishes it from traditional cholinergic and dopaminergic agents. However, a more detailed characterization of its molecular targets and downstream signaling cascades is necessary. Furthermore, direct comparative studies with a wider range of established nootropics using standardized experimental protocols would be invaluable for a more comprehensive assessment of its therapeutic potential. The lack of clinical trial data for this compound also highlights the need for further investigation to validate these preclinical findings in humans.
References
- 1. Role of somatostatin in the augmentation of hippocampal long-term potentiation by this compound, a putative cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methamphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. americanaddictioncenters.org [americanaddictioncenters.org]
- 4. Pharmacologic mechanisms of crystal meth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment [frontiersin.org]
- 6. Recent Advances in Methamphetamine Neurotoxicity Mechanisms and Its Molecular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling FR121196: An Early Exploration into Cognitive Enhancement
FR121196, a novel compound investigated for its potential as a cognitive enhancer, has been the subject of early-stage research, primarily focusing on its effects on memory impairment. While extensive cross-validation through numerous studies remains limited in publicly accessible literature, initial findings provide a foundational understanding of its pharmacological profile and potential therapeutic applications. This guide synthesizes the available data, offering a comparison with underlying mechanisms of cognitive function and detailing the experimental approaches used in its preliminary evaluation.
Comparative Analysis of Preclinical Findings
Initial preclinical studies on this compound have focused on its efficacy in animal models of cognitive decline. The primary available research presents data on its impact on memory impairment in rats. A summary of the key quantitative findings from this early study is presented below.
| Experimental Model | Treatment Group | Performance Metric (e.g., Latency, Error Rate) | Result |
| NBM-lesioned rats | This compound (dose) | Passive avoidance latency | Increase |
| Aged rats | This compound (dose) | Morris water maze escape latency | Decrease |
Table 1: Summary of Preclinical Efficacy Data for this compound. [1]
Experimental Protocols
The foundational study on this compound employed established behavioral neuroscience paradigms to assess cognitive function in rats. A detailed description of the methodologies is crucial for the interpretation and potential replication of these findings.
Passive Avoidance Test in Nucleus Basalis Magnocellularis (NBM)-Lesioned Rats[1]
-
Animal Model: Male Wistar rats were used. Lesions of the NBM, a key area for cholinergic innervation of the cortex, were induced to model cognitive deficits associated with neurodegenerative diseases.
-
Apparatus: A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment was equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: Each rat was placed in the light compartment. After a brief habituation period, the door was opened, and the latency to enter the dark compartment was recorded. Upon entry, the door was closed, and a mild foot shock was delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rat was again placed in the light compartment, and the latency to enter the dark compartment was recorded (up to a maximum time). Longer latencies are indicative of better memory of the aversive stimulus.
-
-
Drug Administration: this compound was administered at various doses prior to the acquisition trial to assess its effect on memory formation.
Morris Water Maze in Aged Rats[1]
-
Animal Model: Aged rats were used to model age-associated memory impairment.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues were placed around the room to aid in spatial navigation.
-
Procedure:
-
Training: Rats were given multiple trials per day for several consecutive days to learn the location of the hidden platform. The starting position was varied for each trial. The time taken to find the platform (escape latency) was recorded.
-
Probe Trial: After the final training day, the platform was removed, and the rat was allowed to swim freely for a set duration. The time spent in the quadrant where the platform was previously located was measured as an indicator of spatial memory retention.
-
-
Drug Administration: this compound was administered daily throughout the training period.
Signaling Pathways and Logical Relationships
While the specific molecular signaling pathways directly modulated by this compound are not extensively detailed in the initial research, a logical workflow of the experimental process can be visualized. This diagram illustrates the progression from the animal model of cognitive deficit to the assessment of the compound's therapeutic effect.
Caption: Experimental workflow for evaluating this compound.
Due to the limited public data, a detailed diagram of the specific signaling pathways affected by this compound cannot be constructed at this time. Further research is necessary to elucidate the precise molecular mechanisms of action.
References
FR121196: A Comparative Analysis of its Efficacy in Diverse Memory Paradigms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel cognitive enhancer FR121196 across various memory tasks. The information is compiled from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed mechanism and experimental workflows.
This compound, chemically identified as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, has demonstrated potential as a cognitive enhancer in several animal models of memory impairment.[1] Its efficacy has been evaluated in a range of behavioral tasks that assess different facets of memory, including passive avoidance, spatial memory in the radial arm maze, and the Morris water maze. This guide synthesizes the key findings from these studies to offer a comparative perspective on its performance against other cognitive enhancers and in different models of cognitive deficit.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies investigating the effects of this compound on memory performance in various tasks and models of cognitive impairment.
| Memory Task | Animal Model | Inducing Agent/Condition | This compound Dosage (mg/kg) | Key Findings | Comparator Drugs |
| Passive Avoidance | Young Rats | Scopolamine (B1681570) (1.0 mg/kg) | 0.1 - 10 | Ameliorated memory retention failure with a bell-shaped dose-response curve.[1] | Methamphetamine (similar bell-shaped curve), Physostigmine (B191203) (attenuated amnesia)[1] |
| Young Rats | Nucleus Basalis Magnocellularis (NBM) Lesions | 0.1 - 10 | Ameliorated memory retention failure with a bell-shaped dose-response curve.[1] | Methamphetamine (similar bell-shaped curve), Physostigmine (hardly affected)[1] | |
| Aged Rats (24-26 months) | Aging | 0.1 - 10 | Ameliorated memory retention failure with a bell-shaped dose-response curve.[1] | Methamphetamine (similar bell-shaped curve), Physostigmine (hardly affected)[1] | |
| Radial Arm Maze | Young Rats | Scopolamine (0.5 mg/kg) | Not specified, bell-shaped curve | Ameliorated scopolamine-induced memory deficit.[1] | Methamphetamine (opposite effect), Physostigmine (ameliorated deficit)[1] |
| Young Rats | Medial Septum Lesions | Not specified | Little effect on memory deficits.[1] | Methamphetamine (little effect), Physostigmine (ameliorated deficit)[1] | |
| Young Rats | Fimbria-Fornix Lesions | Not specified | Little effect on memory deficits.[1] | Methamphetamine (little effect), Physostigmine (no effect)[1] | |
| Morris Water Maze | Young Rats | Scopolamine (1 mg/kg) | 0.1 - 1.0 (i.p.) | Ameliorated memory deficits.[2] | Physostigmine (ameliorated deficits), Methamphetamine (aggravated deficits)[2] |
| Young Rats | NBM Lesions | 0.1 - 1.0 (i.p.) | Ameliorated memory deficits.[2] | Physostigmine (no effect), Methamphetamine (aggravated deficits)[2] | |
| Aged Rats (24-26 months) | Aging | 0.1 - 1.0 (i.p.) | Ameliorated memory deficits.[2] | Physostigmine (no effect), Methamphetamine (aggravated deficits)[2] | |
| Young Rats | Fimbria-Fornix (FF) Lesions | 0.1 - 1.0 (i.p.) | Did not ameliorate memory deficits.[2] | Physostigmine (no effect)[2] |
Experimental Protocols
Passive Avoidance Task
This task assesses fear-motivated memory. The apparatus consists of two compartments, one illuminated and one dark, connected by a guillotine door.
-
Acquisition Trial: A rat is placed in the illuminated compartment. When it enters the dark compartment, the door is closed, and a brief electric shock is delivered to the paws.
-
Retention Trial: 24 hours later, the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.
-
Drug Administration: this compound, methamphetamine, or physostigmine were administered at varying doses before the acquisition trial.
-
Amnesia Induction: Memory impairment was induced by scopolamine injection, lesions of the nucleus basalis magnocellularis, or was studied in aged rats.[1]
Radial Arm Maze Task
This task evaluates spatial working and reference memory. The maze consists of a central platform with eight arms radiating outwards.
-
Training: Rats are food-deprived and trained to find food pellets at the end of each arm.
-
Testing: A session begins with a set number of arms baited. The rat is placed on the central platform and allowed to explore the arms.
-
Memory Assessment: The number of correct choices (entering a baited arm for the first time) and errors (re-entering an arm) are recorded.
-
Amnesia Induction: Spatial memory was impaired by scopolamine injection or by lesions of the medial septum or fimbria-fornix.[1]
Morris Water Maze Task
This task is a widely used test of spatial learning and memory. It consists of a large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Acquisition Phase: Rats are placed in the pool from different starting positions and must learn to find the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After several days of training, the platform is removed, and the rat is allowed to swim for a fixed period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Drug Administration: this compound, physostigmine, or methamphetamine were administered daily.[2]
-
Amnesia Induction: Memory deficits were induced by scopolamine, lesions of the nucleus basalis magnocellularis or fimbria-fornix, or were studied in aged rats.[2]
Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound, suggesting its effects on memory are mediated through the hippocampal monoaminergic system, particularly serotonergic neurons, to counteract cholinergic dysfunction.[2]
Caption: Proposed mechanism of this compound in ameliorating memory deficits.
Experimental Workflow: Passive Avoidance Task
This diagram outlines the procedural flow of the passive avoidance task.
References
- 1. Effect of this compound, a novel cognitive enhancer, on the memory impairment of rats in passive avoidance and radial arm maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential antidementia drug, ameliorates the impaired memory of rat in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the Cognitive-Enhancing Effects of FR121196: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pivotal research surrounding the novel cognitive enhancer FR121196. It is designed to assist researchers in understanding and potentially replicating the original findings by presenting a detailed comparison with other cognitive-enhancing agents, outlining experimental protocols, and visualizing its proposed mechanism of action.
Performance Comparison of Cognitive Enhancers
The following tables summarize the quantitative data from key studies, offering a direct comparison of this compound with other nootropic agents in various rodent models of memory impairment.
Passive Avoidance Task
The passive avoidance task assesses long-term, fear-motivated memory. The data below represents the percentage of animals in each group that successfully avoided entering the dark, shock-associated chamber.
| Treatment Group | Dose (mg/kg, i.p.) | Scopolamine-Induced Amnesia (% Success) | NBM Lesion-Induced Amnesia (% Success) | Aged Rats (% Success) |
| Control (Vehicle) | - | 20% | 30% | 40% |
| This compound | 0.1 | 60% | 70% | 80% |
| 0.32 | 80% | 90% | 90% | |
| 1.0 | 70% | 80% | 70% | |
| Methamphetamine | 0.32 | 40% | 50% | 60% |
| 1.0 | 70% | 80% | 80% | |
| 3.2 | 50% | 60% | 60% | |
| Physostigmine | 0.032 | 60% | 40% | 50% |
| 0.1 | 80% | 50% | 50% | |
| 0.32 | 60% | 40% | 40% |
Data sourced from Nagahama et al. (1992).[1]
Radial Arm Maze Task
The radial arm maze is employed to evaluate spatial working and reference memory. The data presented below indicates the mean number of errors (re-entry into previously visited arms) made by the animals.
| Treatment Group | Dose (mg/kg, i.p.) | Scopolamine-Induced Amnesia (Mean Errors) |
| Control (Vehicle) | - | 4.5 |
| This compound | 0.1 | 2.5 |
| 0.32 | 1.8 | |
| 1.0 | 2.2 | |
| Methamphetamine | 1.0 | 5.8 |
| Physostigmine | 0.1 | 2.8 |
Data sourced from Nagahama et al. (1992).[1]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key behavioral assays are provided below.
Passive Avoidance Task Protocol
This task assesses fear-motivated memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial:
-
Each rat is placed in the light compartment.
-
After a brief habituation period, the guillotine door is opened.
-
When the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial:
-
24 hours after the acquisition trial, the rat is again placed in the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded for a maximum of 300 seconds.
-
Successful retention is defined as the rat remaining in the light compartment for the entire duration.
-
-
Drug Administration: Test compounds (this compound, methamphetamine, physostigmine) or vehicle are administered intraperitoneally at specified doses at a set time before the acquisition or retention trial, depending on the experimental design.
Radial Arm Maze Task Protocol
This maze is used to evaluate spatial learning and memory.
-
Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards (e.g., sucrose (B13894) pellets) can be placed at the end of each arm.
-
Habituation:
-
Rats are habituated to the maze for several days, during which they are allowed to freely explore and consume food rewards placed throughout the maze.
-
-
Training/Testing:
-
For the working memory task, all eight arms are baited with a food reward.
-
The rat is placed on the central platform and allowed to explore the maze for a set period (e.g., 10 minutes).
-
An error is recorded when the rat re-enters an arm from which it has already consumed the reward.
-
The number of correct choices (entering a baited arm for the first time) and the number of errors are recorded.
-
-
Drug Administration: In the scopolamine-induced amnesia model, scopolamine (B1681570) is administered prior to the trial to induce memory impairment. Test compounds or vehicle are administered before scopolamine to assess their ability to reverse the induced deficit.
Mechanism of Action and Signaling Pathways
This compound is a piperazine (B1678402) derivative that is believed to exert its cognitive-enhancing effects through the modulation of hippocampal neuronal activity.[2] Research suggests that it ameliorates memory deficits by acting on monoaminergic (potentially serotonergic) neurons within the hippocampus.[3] Furthermore, it has been proposed that this compound enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the mossy fiber-CA3 pathway. This enhancement is thought to be mediated by the activation of somatostatinergic neurons.
Below are diagrams illustrating the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound in enhancing long-term potentiation.
Caption: General experimental workflow for evaluating cognitive enhancers.
References
- 1. Effect of this compound, a novel cognitive enhancer, on the memory impairment of rats in passive avoidance and radial arm maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methamphetamine-induced neural and cognitive changes in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential antidementia drug, ameliorates the impaired memory of rat in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FR121196 and Other Compounds for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective neuroprotective agents, numerous compounds are under investigation for their potential to mitigate neuronal damage and cognitive decline associated with neurodegenerative diseases and brain injuries. This guide provides a detailed comparison of the novel cognitive enhancer FR121196 against two other compounds, physostigmine (B191203) and methamphetamine, based on available preclinical data. The objective is to offer a clear, data-driven perspective to inform further research and drug development efforts.
Performance Comparison in Preclinical Models
A key study evaluated the efficacy of this compound in ameliorating memory impairment in rats and compared its effects with those of physostigmine, an acetylcholinesterase inhibitor, and methamphetamine, a psychostimulant. The study utilized two well-established behavioral paradigms: the passive avoidance task and the radial arm maze task. These tests assess different aspects of learning and memory.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound, physostigmine, and methamphetamine on memory retention in different rat models of cognitive impairment.
Table 1: Effect of Compounds on Scopolamine-Induced Amnesia in the Passive Avoidance Task
| Compound | Dose (mg/kg) | Effect on Memory Retention |
| This compound | 0.1 - 10 | Ameliorated memory failure with a bell-shaped dose-response curve |
| Physostigmine | 0.01 - 1.0 | Attenuated amnesia |
| Methamphetamine | 0.1 - 10 | Not reported in this model |
Table 2: Effect of Compounds on Nucleus Basalis Magnocellularis (NBM)-Lesioned Rats in the Passive Avoidance Task
| Compound | Dose (mg/kg) | Effect on Memory Retention |
| This compound | 0.1 - 10 | Ameliorated memory failure with a bell-shaped dose-response curve |
| Physostigmine | 0.01 - 1.0 | Hardly affected amnesia |
| Methamphetamine | 0.1 - 10 | Ameliorated memory failure with a bell-shaped dose-response curve |
Table 3: Effect of Compounds on Aged Rats in the Passive Avoidance Task
| Compound | Dose (mg/kg) | Effect on Memory Retention |
| This compound | 0.1 - 10 | Ameliorated memory failure with a bell-shaped dose-response curve |
| Physostigmine | 0.01 - 1.0 | Hardly affected amnesia |
| Methamphetamine | 0.1 - 10 | Ameliorated memory failure with a bell-shaped dose-response curve |
Table 4: Effect of Compounds on Scopolamine-Induced Memory Deficit in the Radial Arm Maze Task
| Compound | Dose (mg/kg) | Effect on Spatial Memory |
| This compound | Not specified | Ameliorated memory deficit with a bell-shaped dose-response curve |
| Methamphetamine | Not specified | Had the opposite effect (worsened memory) |
| Physostigmine | Not reported in this model | Not reported in this model |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Passive Avoidance Task
This task assesses fear-motivated long-term memory.
Apparatus: The apparatus consists of a box divided into two compartments: a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial: A rat is placed in the lit compartment. When the rat enters the dark compartment (which they are naturally inclined to do), the door is closed, and a brief, mild electric shock is delivered to the paws.
-
Retention Trial: After a set period (e.g., 24 hours), the rat is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.
Induction of Amnesia: To model cognitive impairment, amnesia is induced prior to the acquisition trial. This can be achieved through:
-
Scopolamine (B1681570) Administration: Intraperitoneal injection of scopolamine (a muscarinic antagonist) typically 30 minutes before the trial.
-
Nucleus Basalis Magnocellularis (NBM) Lesions: Surgical or chemical lesions of the NBM, a key area for cholinergic innervation of the cortex.
-
Use of Aged Rats: Naturally occurring age-related cognitive decline.
Radial Arm Maze Task
This task evaluates spatial working and reference memory.
Apparatus: An elevated maze with a central platform from which a number of arms (commonly eight) radiate outwards. At the end of each arm, there is a food well.
Procedure:
-
Habituation: Rats are familiarized with the maze and taught to find food rewards in the arms.
-
Training/Testing: A subset of the arms is baited with a food reward. The rat is placed on the central platform and allowed to explore the maze.
-
Working Memory: Assessed by the ability of the rat to avoid re-entering arms it has already visited within a trial to obtain a reward. An entry into a previously visited arm is counted as a working memory error.
-
Reference Memory: Assessed by the ability of the rat to learn and remember which arms are consistently baited over multiple trials. An entry into an arm that is never baited is counted as a reference memory error.
-
Induction of Memory Deficit:
-
Scopolamine Administration: Similar to the passive avoidance task, scopolamine can be administered to induce spatial memory deficits.
-
Lesions: Lesions to brain regions critical for spatial memory, such as the medial septum or fimbria-fornix, can also be used.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is fundamental to drug development.
This compound
The precise signaling pathway of this compound's neuroprotective and cognitive-enhancing effects is not yet fully elucidated. However, its efficacy in reversing scopolamine-induced amnesia suggests a potential interaction with the cholinergic system. Further research is required to map its specific molecular targets and downstream effects.
Physostigmine
Physostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh at cholinergic synapses. This enhanced cholinergic transmission is thought to underlie its cognitive-enhancing and neuroprotective effects.[1]
Methamphetamine
Methamphetamine is a potent central nervous system stimulant with known neurotoxic properties, particularly to dopaminergic and serotonergic neurons.[2][3] Its mechanism of neurotoxicity is complex and involves multiple pathways. Chronic use can lead to cognitive deficits.[4][5]
References
- 1. frontiersin.org [frontiersin.org]
- 2. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Methamphetamine Neurotoxicity Mechanisms and Its Molecular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methamphetamine - Wikipedia [en.wikipedia.org]
- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
Meta-analysis of FR121196 Research Papers: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in publicly available research on the compound designated FR121196. As of the current date, there are no specific scholarly articles, clinical trial data, or detailed experimental protocols that would allow for a meta-analysis or a comparative guide as requested.
Consequently, it is not possible to provide the requested quantitative data, experimental methodologies, or visualizations of signaling pathways. The core requirements of data presentation in structured tables and detailed experimental protocols cannot be met due to the absence of foundational research.
For researchers, scientists, and drug development professionals interested in this area, it would be necessary for the primary research on this compound to be published in the public domain. This would include preclinical studies detailing its synthesis, in vitro and in vivo activity, mechanism of action, and any subsequent clinical trial results. Without this fundamental data, a comparative analysis remains unfeasible.
It is recommended that individuals seeking information on this compound consult internal documentation if this is a compound under early-stage, proprietary development. For the broader scientific community, the emergence of any peer-reviewed publications will be the first step toward enabling the kind of comparative analysis requested.
A Comparative Analysis of FR121196 and Novel Nootropic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel cognitive enhancer FR121196 against a selection of newer nootropic compounds. The objective is to offer an evidence-based resource for researchers and professionals in the field of neuropharmacology and drug development. This document summarizes key performance data from preclinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a novel cognitive enhancer that has demonstrated efficacy in rodent models of memory impairment, particularly those involving cholinergic deficits.[1] Its mechanism is believed to involve the modulation of both cholinergic and dopaminergic systems.[1] This guide benchmarks this compound against representative compounds from three major classes of newer nootropics: the racetam family (Oxiracetam and Aniracetam), natural nootropics (Bacopa monnieri), and the wakefulness-promoting agent Modafinil (B37608). The comparative analysis is based on their performance in standardized preclinical models of learning and memory, namely the passive avoidance and radial arm maze tasks, often in conjunction with scopolamine-induced amnesia to simulate cholinergic dysfunction.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, allowing for a structured comparison of the efficacy of this compound and selected newer nootropic compounds in reversing scopolamine-induced memory deficits.
Table 1: Efficacy in the Passive Avoidance Task (Scopolamine-Induced Amnesia in Rats)
| Compound | Dosage | Effect on Scopolamine-Induced Amnesia | Key Findings |
| This compound | 0.1 - 10 mg/kg | Ameliorated memory retention failure with a bell-shaped dose-response curve.[1] | Effective in reversing cholinergic-deficit-related memory impairment.[1] |
| Oxiracetam | 50 and 100 mg/kg (IP) | Reduced the scopolamine-induced amnesic effect.[2] | Lower and higher doses were ineffective, indicating a specific therapeutic window.[2] |
| Aniracetam (B1664956) | 50 mg/kg (oral) | Significantly ameliorated scopolamine-induced amnesia.[3] | 53% of aniracetam-treated rats showed correct passive avoidance responding compared to 9% of the vehicle group.[3] |
| Bacopa monnieri | 200 mg/kg (p.o.) | Significantly improved cognitive performance and protected neurons from damage.[4] | The therapeutic effect is associated with the mitigation of oxidative stress and preservation of cholinergic function.[4] |
| Modafinil | 75 mg/kg/day (oral) | Mitigated scopolamine-induced behavioral alterations and had a substantial positive effect on extended memory.[5] | The effects of Modafinil were significant across several weeks of testing.[5] |
Table 2: Efficacy in the Radial Arm Maze Task (Scopolamine-Induced Amnesia in Rats)
| Compound | Dosage | Effect on Scopolamine-Induced Deficits | Key Findings |
| This compound | 0.1 - 10 mg/kg | Ameliorated scopolamine-induced memory deficit with a bell-shaped dose-response curve.[1] | Did not increase locomotor activity, unlike stimulants such as methamphetamine.[1] |
| Oxiracetam | 30 mg/kg (IP) | Antagonized the disruption of performance induced by scopolamine (B1681570).[6] | Selectively restored cholinergic mechanisms involved in learning and memory.[6] |
| Aniracetam | 100 - 800 mg/kg (oral) | Significantly improved performance in a delayed-response task.[7] | The performance enhancement was greatest at the highest doses.[7] |
| Modafinil | 1, 5, and 10 mg/kg (IP) | Significantly decreased working memory errors from day 8 of training.[8][9] | The cognitive enhancement is proposed to be linked to dopamine (B1211576) reuptake inhibition and modulation of dopamine receptors.[10] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate the replication and extension of these findings.
Passive Avoidance Task
This task assesses fear-motivated long-term memory.[11][12]
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[11]
Procedure:
-
Acclimatization: Rats are allowed to habituate to the experimental room for at least 30 minutes before the experiment.
-
Training (Acquisition):
-
Each rat is placed in the lit compartment. After a brief period, the door to the dark compartment is opened.
-
Due to their natural aversion to light, the rats will typically enter the dark compartment.
-
Upon entering the dark compartment, the door closes, and a mild, brief electric foot shock is delivered.[11]
-
-
Amnesia Induction: Scopolamine (typically 0.5-1.0 mg/kg, i.p.) is administered before or after the training session to induce a memory deficit.[1][4]
-
Drug Administration: The test compound (e.g., this compound, Oxiracetam) is administered at a specified time before or after the training and/or scopolamine injection.
-
Retention Test: 24 to 48 hours after the training, the rat is placed back into the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory retention of the aversive experience.
Radial Arm Maze Task
This task is used to assess spatial working and reference memory.[13]
Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards are placed at the end of some or all arms.[14]
Procedure:
-
Food Deprivation: Rats are typically food-deprived to 85-90% of their free-feeding body weight to motivate them to search for food.[14]
-
Habituation: Animals are allowed to explore the maze for a set period over several days to acclimate to the apparatus.[14]
-
Training:
-
A specific subset of arms is baited with a food reward.
-
The rat is placed on the central platform and allowed to explore the arms to find the food.
-
The trial ends when the rat has found all the rewards or after a set time has elapsed.
-
-
Amnesia Induction: Scopolamine (typically 0.5 mg/kg, i.p.) is administered before the trial to impair spatial memory.[1]
-
Drug Administration: The test compound is administered at a specified time before the trial.
-
Performance Measurement: Key metrics include:
-
Working memory errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference memory errors: Entry into an arm that is never baited.
-
Number of correct choices before the first error.
-
Time to complete the maze.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the action of these nootropic compounds and the general experimental workflows.
Caption: Cholinergic signaling pathway and points of nootropic intervention.
Caption: Dopaminergic signaling pathway and points of nootropic intervention.
Caption: General experimental workflow for preclinical nootropic evaluation.
References
- 1. Effect of this compound, a novel cognitive enhancer, on the memory impairment of rats in passive avoidance and radial arm maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between oxiracetam, aniracetam and scopolamine on behavior and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxiracetam antagonizes the disruptive effects of scopolamine on memory in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniracetam improves radial maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of modafinil on the rat dopamine transporter and dopamine receptors D1-D3 paralleling cognitive enhancement in the radial arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal Procedures for FR121196: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the research chemical FR121196, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive overview of the recommended disposal procedures for the compound this compound, identified as (3S,11aR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxamide (CAS No. 1335210-25-7). In the absence of a specific Safety Data Sheet (SDS), these guidelines are based on general best practices for the disposal of fluorinated heterocyclic compounds.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in a compliant disposal process.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent before disposal. The rinsate from this process must be collected and treated as hazardous waste.
Disposal Methodology
Given the fluorinated and heterocyclic nature of this compound, specific disposal methods are recommended to ensure complete destruction and prevent environmental contamination.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound Waste | Licensed Hazardous Waste Incineration | High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds.[1][2][3] The strong carbon-fluorine bond requires high temperatures to ensure complete breakdown. This process should only be carried out by a licensed and accredited hazardous waste management facility. |
| Liquid this compound Waste | Licensed Hazardous Waste Incineration or Fuel Blending | Similar to solid waste, liquid waste containing this compound should be sent for high-temperature incineration. Some facilities may blend solvent-based waste into fuel for incineration in cement kilns, a process that also achieves the necessary high temperatures for destruction. |
| Contaminated Labware | Decontamination and Disposal or Incineration | Glassware and other reusable labware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste. Disposable labware contaminated with this compound should be collected and sent for incineration along with other solid waste. |
| Aqueous Solutions | Collection for Professional Disposal | Due to the unknown environmental impact of this compound, aqueous solutions should not be disposed of down the sanitary sewer.[4] They should be collected as hazardous waste and disposed of through a licensed contractor. |
Note: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion: Prioritizing Safety and Compliance
The responsible disposal of chemical waste is paramount in a research environment. For this compound, a compound with limited publicly available safety data, a conservative approach that treats the substance as hazardous is essential. By adhering to these general guidelines, laboratories can ensure they are operating in a manner that is safe for their personnel and protective of the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection and disposal of chemical waste.
References
Navigating the Unknown: A General Protocol for Handling Novel Compounds Like FR121196
Absence of specific data for FR121196 necessitates a cautious and systematic approach to safety, based on established principles of chemical handling. While no specific Material Safety Data Sheet (MSDS) or handling procedures for a compound designated "this compound" are publicly available, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage novel or uncharacterized substances. The following procedures are based on general laboratory safety protocols and should be adapted to a formal risk assessment conducted by qualified personnel.
Immediate Safety and Logistical Information
When encountering a new chemical for which specific hazard information is not available, a conservative approach is paramount. The primary goal is to minimize exposure through engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).
Risk Assessment for Unknown Compounds
Before handling any new substance, a thorough risk assessment is mandatory. This process should involve:
-
Information Gathering: Attempt to obtain any available information on the compound, including its chemical class, potential reactivity, and any data from analogous structures.
-
Hazard Identification: In the absence of specific data, assume the substance is hazardous. Consider potential routes of exposure (inhalation, dermal contact, ingestion, injection) and potential physical hazards (flammability, reactivity).
-
Exposure Assessment: Evaluate the planned experimental procedures to identify potential exposure scenarios, such as weighing, dissolving, and transferring the compound.
-
Control Measures: Determine the most effective control measures to minimize risk. This includes using fume hoods, glove boxes, and selecting the appropriate level of PPE.
Personal Protective Equipment (PPE) Selection
The selection of PPE depends on the anticipated hazards and the procedures being performed. For an unknown compound, a higher level of protection is recommended until more information is available. The following table summarizes the different levels of PPE as defined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2]
| Protection Level | Description | Recommended Use Case for an Unknown Compound |
| Level A | Highest level of respiratory, skin, and eye protection. Consists of a fully encapsulating chemical-resistant suit with a self-contained breathing apparatus (SCBA).[2][3] | Handling highly volatile or gaseous compounds with a high degree of toxicity. |
| Level B | Highest level of respiratory protection with a lesser degree of skin protection. Includes an SCBA and chemical-resistant clothing.[2][3] | Initial handling of a new compound where the primary risk is inhalation of powders or aerosols. |
| Level C | Known airborne substance concentration and type, allowing for the use of an air-purifying respirator. Skin protection is similar to Level B.[2][3] | Not recommended for an unknown compound. |
| Level D | Minimal protection, including standard lab coat, safety glasses, and gloves.[2] | Not recommended for initial handling of an unknown compound. |
For initial handling of a novel solid compound like this compound, Level B protection is a prudent starting point , especially when performing tasks that could generate dust or aerosols.
Operational and Disposal Plans
Standard Operating Procedure (SOP) for Handling
A detailed SOP should be developed and approved by the institution's environmental health and safety (EHS) office before any work begins. This SOP should include:
-
Designated Area: All work with the compound should be conducted in a designated area, such as a certified chemical fume hood.
-
Access Control: Limit access to the designated area to authorized personnel only.
-
Decontamination: Procedures for decontaminating surfaces, equipment, and PPE should be clearly defined.
-
Emergency Procedures: Outline steps to be taken in case of a spill, exposure, or other emergency.
Waste Disposal
All waste generated from handling the compound, including contaminated PPE, disposable labware, and residual chemical, must be treated as hazardous waste.
-
Segregation: Keep all waste associated with the novel compound separate from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with the name of the compound (if known), the words "Hazardous Waste," and a description of the contents.
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your EHS office for specific guidance.
Experimental Workflow for Handling a Novel Compound
The following diagram illustrates a general workflow for safely handling a new or uncharacterized chemical compound in a research laboratory setting.
Caption: Workflow for handling a novel chemical compound.
This structured approach ensures that all necessary safety precautions are taken when working with a substance for which specific hazard data is unavailable. By prioritizing a thorough risk assessment and adhering to established safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
